molecular formula C42H80O8 B15547619 Carbomer 941 CAS No. 161279-68-1

Carbomer 941

Número de catálogo: B15547619
Número CAS: 161279-68-1
Peso molecular: 713.1 g/mol
Clave InChI: JVTIXNMXDLQEJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carbomer 941 is a useful research compound. Its molecular formula is C42H80O8 and its molecular weight is 713.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-decanoyloxypropyl decanoate;2-octanoyloxypropyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4.C19H36O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2;1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h21H,4-20H2,1-3H3;17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTIXNMXDLQEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC.CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9062-04-8
Record name Carbomer 941 [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009062048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbomer 941
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Carbomer 941: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Applications of a Key Pharmaceutical Excipient.

Introduction

Carbomer 941 is a synthetic, high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of pentaerythritol.[1][2][3][4] It belongs to the Carbomer family of polymers, which are widely utilized in the pharmaceutical and cosmetic industries as thickening, suspending, and emulsifying agents.[5] this compound is particularly valued for its ability to produce clear gels and for its characteristic long rheology, imparting a honey-like consistency to formulations.[5][6] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

This compound is a cross-linked polyacrylic acid polymer. The fundamental backbone of the polymer consists of repeating acrylic acid monomer units.[7] These long polymer chains are chemically joined together by covalent bonds with a cross-linking agent, typically a polyalkenyl polyether such as allyl ethers of pentaerythritol, creating a three-dimensional network.[1][2][7] This cross-linked structure is crucial to its function, rendering it insoluble in water but capable of significant swelling.[7]

The synthesis of this compound generally involves the polymerization of acrylic acid in a co-solvent system, such as ethyl acetate (B1210297) and cyclohexane, with the presence of a cross-linking agent and a free-radical initiator.[8]

Physicochemical Properties

The functional properties of this compound are dictated by its unique chemical structure. Key physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueReferences
Synonyms Carbopol 941, Carboxypolymethylene[6][9]
Appearance White, fluffy powder[10][11]
Odor Slightly acetic[10]
Carboxylic Acid (–COOH) Groups 56.0% - 68.0% (on dried basis)[1][2][3]
pKa Approximately 6.0 ± 0.5[7]
Table 2: Physical and Rheological Properties of this compound
PropertyValueConditionsReferences
Molecular Weight Approximately 1,250,000 g/mol [12]
Viscosity 4,000 - 11,000 mPa·s (or centipoises)Neutralized 0.5% aqueous dispersion[1][2][12]
Rheology Long flow (stringy, honey-like consistency)[5][6]
Optimal pH for Maximum Viscosity 6.0 - 11.0[7]
Loss on Drying Not more than 2.0%[13]
Limit of Benzene Not more than 0.5%[1][2]

Mechanism of Action: Thickening and Mucoadhesion

Thickening Mechanism

The remarkable thickening capability of this compound is primarily due to a neutralization-induced chain uncoiling mechanism.[6][14] In its powdered form or when dispersed in water at a low pH, the polymer chains are tightly coiled.[7][14] Upon neutralization with a suitable base (e.g., sodium hydroxide (B78521), triethanolamine), the carboxylic acid groups along the polymer backbone ionize, creating negative charges.[6][7] The resulting electrostatic repulsion between these charges causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the solution and the formation of a gel.[7][14]

Thickening_Mechanism cluster_0 Low pH (Acidic) cluster_1 High pH (Neutralized) Coiled Coiled this compound (Un-neutralized) Base Addition of Base (e.g., NaOH, TEA) Coiled->Base Neutralization Uncoiled Uncoiled this compound (Ionized Carboxyl Groups) Gel Gel Formation (Increased Viscosity) Uncoiled->Gel Polymer Chain Entanglement Base->Uncoiled Electrostatic Repulsion

Figure 1: Thickening mechanism of this compound upon neutralization.

Mucoadhesion

This compound exhibits mucoadhesive properties, which are crucial for its application in drug delivery systems designed for prolonged contact with mucosal surfaces.[15][16] The mechanism of mucoadhesion is a two-stage process:

  • Contact Stage: This involves the intimate contact and wetting of the mucosal surface by the this compound formulation.[17]

  • Consolidation Stage: This stage involves the formation of adhesive bonds between the polymer and the mucus layer. The primary forces involved are hydrogen bonding between the carboxylic acid groups of the Carbomer and the glycoproteins in the mucus.[18] Interpenetration of the polymer chains into the mucus layer further strengthens this adhesion.[17]

Mucoadhesion_Mechanism cluster_0 Stage 1: Contact cluster_1 Stage 2: Consolidation Formulation This compound Formulation Mucosa Mucosal Surface Formulation->Mucosa Wetting & Swelling Interpenetration Polymer Chain Interpenetration Mucosa->Interpenetration HBonding Hydrogen Bonding (Carbomer-Mucin) Interpenetration->HBonding Adhesion Mucoadhesion HBonding->Adhesion

Figure 2: The two-stage mechanism of mucoadhesion for this compound.

Experimental Protocols

Determination of Viscosity

This protocol is based on the methodology described in the United States Pharmacopeia/National Formulary (USP/NF).[2][7]

Objective: To measure the viscosity of a neutralized 0.5% aqueous dispersion of this compound.

Apparatus:

  • Rotational viscometer (e.g., Brookfield RVT)

  • Spindle (No. 5 spindle or equivalent with specified dimensions: disk diameter ~2.11 cm, disk height ~0.16 cm, shaft diameter ~0.32 cm)[2]

  • 600 mL beaker

  • Stirrer with a three-blade marine impeller

  • pH meter

Procedure:

  • Dispersion Preparation:

    • Weigh 2.5 g of this compound (previously dried in a vacuum at 80°C for 1 hour) and slowly sift it into 497.5 g of deionized water in a 600 mL beaker, while stirring at 1000 ± 50 rpm.[19]

    • Position the stirrer shaft at a 60° angle at the side of the beaker with the propeller near the bottom.[19]

    • Continue stirring for 15 minutes to ensure proper dispersion.[19]

    • Remove the stirrer and allow the dispersion to stand at room temperature for 30 minutes.[19]

  • Neutralization:

    • Immerse a calibrated pH electrode into the dispersion.

    • While gently stirring, add a 10% w/v solution of sodium hydroxide or triethanolamine (B1662121) dropwise until the pH of the dispersion is between 7.3 and 7.8.

  • Viscosity Measurement:

    • Place the neutralized gel in a constant temperature bath at 25°C.

    • Attach the specified spindle to the rotational viscometer.

    • Immerse the spindle into the center of the gel to the specified immersion depth (~4.92 cm).[2]

    • Allow the spindle to rotate at 20 rpm until a constant reading is obtained.

    • Record the viscosity in mPa·s or centipoises.

Viscosity_Workflow Start Start Dispersion Prepare 0.5% this compound Aqueous Dispersion Start->Dispersion Neutralization Neutralize to pH 7.3-7.8 Dispersion->Neutralization Equilibration Equilibrate at 25°C Neutralization->Equilibration Measurement Measure Viscosity at 20 rpm (Spindle No. 5) Equilibration->Measurement End End Measurement->End

Figure 3: Experimental workflow for the determination of this compound viscosity.

Assay for Carboxylic Acid Content

This protocol is based on the potentiometric titration method.[5][20]

Objective: To determine the percentage of carboxylic acid groups in this compound.

Apparatus:

  • Potentiometric titrator with a glass-calomel electrode pair

  • 1000 mL beaker

  • Stirrer

  • Burette

Reagents:

  • This compound (previously dried)

  • Deionized water

  • 0.25 N Sodium Hydroxide (NaOH) volumetric solution

Procedure:

  • Sample Preparation:

    • Accurately weigh about 400 mg of previously dried this compound.

    • Slowly add the sample to 400 mL of deionized water in a 1000 mL beaker while stirring continuously at approximately 1000 rpm.[21]

    • Continue stirring for 15 minutes.[21]

  • Titration:

    • Reduce the stirring speed to a gentle vortex.

    • Immerse the calibrated electrodes into the dispersion.

    • Titrate the dispersion potentiometrically with 0.25 N NaOH.

    • Record the volume of titrant and the corresponding pH values. Allow at least one minute for equilibration after each addition of titrant before recording the pH.[21]

  • Endpoint Determination and Calculation:

    • Determine the two inflection points on the titration curve. The volume of titrant consumed between the two inflection points corresponds to the amount of carboxylic acid.

    • Calculate the percentage of carboxylic acid groups using the following formula: % Carboxylic Acid = (V * N * 45.02) / W * 100 Where:

      • V = volume of NaOH solution consumed between the two inflection points (in mL)

      • N = normality of the NaOH solution

      • 45.02 = molecular weight of the carboxylic acid group (–COOH)

      • W = weight of the this compound sample (in mg)

Applications in Drug Development

This compound is a versatile excipient with numerous applications in drug development, primarily in topical and oral dosage forms.

  • Topical Gels and Creams: Its excellent thickening and bioadhesive properties make it ideal for formulating gels, creams, and lotions for dermal and transdermal drug delivery.[20] It can provide controlled release of the active pharmaceutical ingredient (API) and enhance its residence time on the skin.

  • Ophthalmic Formulations: The mucoadhesive nature of this compound is beneficial for ophthalmic preparations, as it can increase the pre-corneal residence time of the drug, thereby improving its bioavailability.

  • Oral Controlled-Release Systems: In oral formulations, this compound can be used as a matrix-forming agent for sustained-release tablets and as a mucoadhesive to target drug delivery to specific sites in the gastrointestinal tract.[15][16]

  • Suspensions and Emulsions: It acts as an effective suspending and emulsifying agent, ensuring the uniform distribution of insoluble APIs in liquid dosage forms.[11][17]

Safety and Handling

This compound is generally considered a safe and non-toxic material for topical and oral administration. It has a low potential for skin irritation and sensitization. However, as with any fine powder, inhalation of dust should be avoided.[19] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.[3][19]

Conclusion

This compound is a highly versatile and functional polymer that plays a critical role in the formulation of a wide range of pharmaceutical and cosmetic products. Its well-defined chemical structure and predictable physicochemical properties, particularly its thickening and mucoadhesive capabilities, make it an invaluable tool for drug development professionals. A thorough understanding of its properties and the experimental methods for their characterization is essential for the successful formulation and optimization of drug delivery systems.

References

Synthesis of Carbomer 941: A Technical Guide to Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 941, a high molecular weight polymer of acrylic acid, is a key excipient in the pharmaceutical and cosmetic industries, primarily functioning as a thickening, suspending, and stabilizing agent. Its synthesis via free radical precipitation polymerization is a well-established yet nuanced process. This technical guide provides an in-depth overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of the polymerization process.

Core Concepts of this compound Synthesis

This compound is synthesized through free radical polymerization of acrylic acid as the primary monomer.[1] The polymerization is typically carried out in a precipitation polymerization process. This method involves a solvent system in which the acrylic acid monomer and the free radical initiator are soluble, but the resulting cross-linked poly(acrylic acid) polymer is insoluble. As the polymer chains grow and cross-link, they precipitate out of the solvent, forming a slurry from which the final white, fluffy powder is isolated.[1]

The key to this compound's unique properties lies in its cross-linked structure. A cross-linking agent, such as a polyalkenyl polyether, is introduced during polymerization to create a three-dimensional network. This network structure is what allows the polymer to swell significantly in water upon neutralization, leading to its thickening effect. This compound is characterized as a lightly cross-linked polymer, which allows it to swell easily at low concentrations.

Reaction Components and Their Roles

The synthesis of this compound involves several key components, each with a specific function in the polymerization process.

ComponentExample(s)Function
Monomer Acrylic AcidThe primary building block of the polymer chain.[1]
Cross-linking Agent Allyl ethers of pentaerythritol (B129877), Allyl ethers of sucroseForms a three-dimensional polymer network, crucial for the gelling properties.[2][3][4]
Initiator Benzoyl peroxide, Azobisisobutyronitrile (AIBN), Potassium persulfateGenerates free radicals to initiate the polymerization reaction.
Solvent Ethyl acetate (B1210297), Cyclohexane, n-HexaneA medium where the monomer is soluble but the resulting polymer is insoluble, leading to precipitation.
Stabilizer (Optional) Polymeric surfactants (e.g., Hypermer B246)Can be used to control particle size and morphology of the precipitated polymer.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of a carbomer similar to this compound, based on information from various patents and technical sources. The precise ratios may be adjusted to achieve the specific viscosity and rheological properties of this compound.

Materials:

  • Acrylic Acid: 100 parts by weight

  • Pentaerythritol Allyl Ether (Cross-linking agent): 0.2 - 1.0 parts by weight

  • Benzoyl Peroxide (Initiator): 0.2 - 0.6 parts by weight

  • Ethyl Acetate (Solvent): 400 parts by weight

  • Cyclohexane (Solvent): 600 parts by weight

  • Nitrogen gas

Procedure:

  • Reactor Setup: A suitable reaction vessel equipped with a stirrer, a condenser, a nitrogen inlet, and a temperature control system is prepared.

  • Charging the Reactor: The acrylic acid, pentaerythritol allyl ether, and the solvent system (ethyl acetate and cyclohexane) are charged into the reactor.

  • Inerting the System: The mixture is stirred and purged with nitrogen for 20-30 minutes to remove any dissolved oxygen, which can inhibit the free radical polymerization.

  • Initiation: The reaction mixture is heated to a temperature of 50-73°C. The initiator (benzoyl peroxide), dissolved in a small amount of the solvent mixture, is then added to the reactor.

  • Polymerization: The reaction is allowed to proceed for 4-8 hours at the set temperature with continuous stirring. As the polymerization progresses, the insoluble this compound will precipitate, forming a white slurry.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled. The precipitated polymer is collected by filtration.

  • Washing and Drying: The collected polymer is washed with the solvent to remove any unreacted monomer, initiator, and other impurities. The purified polymer is then dried in a vacuum oven to obtain a fine, white, fluffy powder.

Visualization of the Synthesis Process

The following diagrams illustrate the key stages of this compound synthesis.

FreeRadicalPolymerization Initiator Initiator (e.g., Benzoyl Peroxide) FreeRadical Free Radical Initiator->FreeRadical Decomposition (Heat) Monomer Acrylic Acid Monomer FreeRadical->Monomer Initiation GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation GrowingChain->Monomer GrowingChain->GrowingChain Crosslinker Cross-linker (e.g., Allyl Pentaerythritol) GrowingChain->Crosslinker Cross-linking CrosslinkedPolymer Cross-linked This compound Crosslinker->CrosslinkedPolymer

Caption: Free Radical Polymerization Mechanism of this compound.

SynthesisWorkflow Start Start Mixing Mixing of Reactants (Acrylic Acid, Cross-linker, Solvent) Start->Mixing Inerting Inerting with Nitrogen Mixing->Inerting Heating Heating to Reaction Temperature Inerting->Heating InitiatorAddition Addition of Initiator Heating->InitiatorAddition Polymerization Polymerization & Precipitation InitiatorAddition->Polymerization Cooling Cooling Polymerization->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Powder Drying->FinalProduct

Caption: Experimental Workflow for this compound Synthesis.

Characterization of this compound

The quality and performance of this compound are determined by several key physical and chemical properties.

ParameterSpecificationSignificance
Appearance White, fluffy powderIndicates purity and proper drying.
Carboxylic Acid Content 56.0% - 68.0%Determines the number of functional groups available for neutralization and subsequent thickening.[2][3][4]
Viscosity (0.5% neutralized aqueous dispersion) 4,000 - 11,000 mPa·sA critical performance parameter indicating the thickening efficiency.[2][3][4]
Loss on Drying ≤ 2.0%Ensures stability and accurate dosing in formulations.
Residual Solvents Varies by pharmacopeiaImportant for safety and regulatory compliance.

Conclusion

The synthesis of this compound via free radical precipitation polymerization is a robust and scalable process. By carefully controlling the reaction parameters, particularly the type and concentration of the cross-linking agent, manufacturers can produce a polymer with the desired rheological properties for a wide range of pharmaceutical and cosmetic applications. This guide provides a foundational understanding of the synthesis process, offering a starting point for further research and development in this area.

References

The Core Mechanism of Carbomer 941 as a Thickening Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action, rheological properties, and experimental considerations of Carbomer 941, a high molecular weight, cross-linked polymer of acrylic acid widely utilized as a primary thickening agent in the pharmaceutical and cosmetic industries.

Core Thickening Mechanism

This compound's efficacy as a rheology modifier is rooted in its unique molecular structure and its response to changes in pH. The primary mechanism involves the uncoiling and swelling of the polymer network upon neutralization, a process that dramatically increases the viscosity of a solution. A secondary, less dominant mechanism involves hydrogen bonding.

Molecular Structure and Synthesis

This compound is a synthetic polymer synthesized primarily through free radical precipitation polymerization of acrylic acid monomers.[1] Its fundamental structure consists of a polyacrylic acid (PAA) backbone.[1] Crucially, these long polymer chains are chemically joined by a cross-linking agent, such as an allyl ether of pentaerythritol (B129877) or sucrose, creating a robust, three-dimensional covalent network.[1][2][3] This cross-linked architecture renders the polymer insoluble in water but allows it to swell significantly.[1] The molecule is characterized by a high density of carboxylic acid (–COOH) groups, which constitute between 56.0% and 68.0% of the polymer's dry weight and are integral to its functionality.[1][2]

Caption: Conceptual representation of the acrylic acid monomer and the resulting cross-linked polymer network.

Hydration and Neutralization: The Primary Mechanism

The thickening process is initiated when this compound is dispersed in water. In its dry, powdered state, the polymer chains are tightly coiled.[4][5] Upon dispersion, the polymer begins to hydrate (B1144303) and partially uncoils, forming an acidic colloidal dispersion with a pH typically between 2.5 and 3.5 for a 0.5% solution.[5][6]

The critical step is neutralization . When a base, such as sodium hydroxide (B78521) (NaOH) or triethanolamine (B1662121) (TEA), is added to the dispersion, the carboxylic acid groups along the polymer backbone are ionized, forming carboxylate anions (–COO⁻).[4][7][8] This creates a series of negative charges along the polymer chains, leading to strong electrostatic repulsion.[5][6][7] This repulsion overcomes the internal hydrogen bonding that keeps the chains coiled, causing the polymer network to uncoil and expand dramatically. The neutralized polymer can swell to many times its original volume.[5][6] This expanded network entraps and immobilizes water molecules, resulting in a significant and rapid increase in the viscosity of the system, forming a stable gel matrix.[9][10] The maximum viscosity is typically achieved in a pH range of 6 to 10.[6][8]

Caption: The neutralization mechanism of this compound, leading to increased viscosity.

Hydrogen Bonding: A Secondary Mechanism

A secondary thickening mechanism can occur through hydrogen bonding.[7][11] As a carboxyl donor, this compound can form hydrogen bonds with hydroxyl donors like non-ionic surfactants or polyols.[7][11] This interaction can also cause the polymer molecules to uncoil and increase viscosity, though this method is less common and takes longer than neutralization.[7][11]

Quantitative Rheological Data

This compound is characterized by its "long rheology," which imparts a stringy, honey-like consistency to gels.[1][12] It generally produces lower viscosity gels compared to other grades like Carbomer 940 but offers superior clarity and moderate ion resistance.[3][7][13][14]

ParameterValueConditionSource
Viscosity 4,000 - 11,000 mPa·s (cP)0.5% aqueous dispersion, neutralized[2]
Viscosity (Typical) ~7,500 mPa·s (cP)0.5% aqueous dispersion, neutralized[7]
pH of Dispersion 2.5 - 3.50.5% aqueous dispersion, prior to neutralization[5]
Optimal pH for Viscosity 6.0 - 10.0Neutralized gel[6][8]
Carboxylic Acid Content 56.0% - 68.0%Dried basis[1][2]
Rheology Profile Long FlowN/A[3][12][15]

Experimental Protocols

Protocol for Preparation of a 0.5% (w/w) this compound Gel

This protocol describes a standard laboratory method for preparing a simple aqueous gel.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 10% w/w Sodium Hydroxide solution or Triethanolamine)

  • Laboratory balance

  • Beaker of appropriate size

  • Overhead stirrer or magnetic stirrer with a vortex-inhibiting stir bar

  • pH meter

Methodology:

  • Dispersion: Weigh the required amount of deionized water into a beaker. While stirring the water gently to create a vortex, slowly and carefully sprinkle the this compound powder onto the surface of the vortex.[16] This gradual addition prevents the formation of agglomerates (clumps) where the outer layer hydrates while the inside remains dry.[7]

  • Hydration: Continue stirring at a low to moderate speed until the powder is fully dispersed. For complete hydration and to ensure a homogenous dispersion, it is often recommended to cover the beaker and allow the mixture to stand for several hours or overnight.[16]

  • Neutralization: Submerge a calibrated pH probe into the dispersion. While monitoring the pH and stirring gently, add the neutralizing agent dropwise.[16] A rapid increase in viscosity will be observed as the pH approaches 6.0.

  • Finalization: Continue adding the neutralizer until the target pH (typically 6.5-7.5) is reached and a clear, uniform gel is formed.[17] Avoid excessive or high-shear mixing after neutralization, as this can permanently degrade the polymer network and reduce viscosity.[6]

  • Degassing: If significant air has been entrapped during mixing, the gel can be left to stand or placed in a vacuum chamber to remove bubbles.

Protocol for Viscosity Measurement

Equipment:

  • Brookfield-type rotational viscometer or a controlled-stress rheometer.

  • Appropriate spindle for the expected viscosity range (e.g., as specified in the USP monograph for this compound).[2]

Methodology:

  • Sample Preparation: Allow the prepared gel to equilibrate to a constant temperature (e.g., 25°C), as viscosity is temperature-dependent.

  • Instrument Setup: Select the appropriate spindle and rotational speed as per the instrument's manual or a standard pharmacopeial method.

  • Measurement: Lower the spindle into the center of the gel sample, ensuring it is immersed to the specified depth and that no air bubbles are trapped beneath it.

  • Data Acquisition: Allow the spindle to rotate until a stable viscosity reading is obtained. Record the viscosity in mPa·s or cP, along with the spindle number, speed, and temperature.

cluster_Prep Gel Preparation cluster_Char Characterization start Weigh Water & this compound disperse Slowly Disperse Powder into Water Vortex start->disperse hydrate Hydrate with Low-Speed Mixing (May stand overnight) disperse->hydrate neutralize Neutralize Dropwise (e.g., with 10% NaOH) while monitoring pH hydrate->neutralize form_gel Homogenous Gel Formed (pH 6.0 - 7.5) neutralize->form_gel equilibrate Equilibrate Gel to Constant Temperature form_gel->equilibrate measure Measure Viscosity with Rotational Viscometer equilibrate->measure end Record Viscosity (mPa·s), Spindle, RPM, Temp measure->end

Caption: Experimental workflow for the preparation and characterization of a this compound gel.

References

The Rheological Profile of Carbomer 941 Dispersions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 941, a high-molecular-weight, cross-linked polymer of acrylic acid, is a cornerstone rheology modifier in the pharmaceutical and personal care industries. Its ability to form clear, stable gels and suspensions at low concentrations makes it an invaluable excipient.[1][2] This technical guide provides an in-depth analysis of the rheological properties of this compound dispersions, focusing on the key factors that govern its performance. Understanding these properties is critical for formulating products with desired texture, stability, and drug release characteristics.[3][4]

Core Rheological Characteristics

This compound dispersions are non-Newtonian fluids, meaning their viscosity is dependent on the applied shear force.[5] Key properties include:

  • Shear-Thinning (Pseudoplasticity): This is the most prominent characteristic of neutralized this compound gels. The viscosity decreases as the shear rate increases.[6][7] This behavior is advantageous in topical formulations, allowing for easy spreading during application (high shear) while maintaining high viscosity at rest (low shear) to prevent dripping. This phenomenon is attributed to the alignment of the polymer network structure in the direction of the applied force.[6]

  • Yield Stress: this compound gels exhibit a yield stress, which is the minimum amount of force required to initiate flow.[1][6] This property is crucial for suspending insoluble particles or stabilizing emulsions, as the gel structure can support the dispersed phase against gravity when the applied stress is below the yield value.[8]

  • Long Flow Rheology: this compound is specifically known for its "long flow" characteristics, producing gels with a smooth, honey-like texture rather than a short, choppy one.[1][9]

  • Thixotropy: Some Carbomer gels exhibit modest thixotropy, a time-dependent shear-thinning behavior where viscosity decreases under constant shear and then slowly recovers when the shear is removed.[10][11]

The Mechanism of Thickening: Neutralization

In its dry, powdered form, the this compound polymer is a tightly coiled acidic molecule. When dispersed in water, it hydrates but remains in this coiled state, resulting in a low-viscosity, acidic dispersion. The dramatic increase in viscosity is achieved through neutralization with a suitable base, such as triethanolamine (B1662121) (TEA) or sodium hydroxide (B78521) (NaOH).[6][12]

The neutralization process ionizes the carboxylic acid groups along the polymer backbone, creating negative charges. These charges repel each other, causing the polymer chain to uncoil and expand significantly due to electrostatic repulsion.[6][8] This uncoiling and swelling of the microgel network leads to entanglement of the polymer chains, effectively immobilizing the surrounding water and creating the characteristic gel structure with high viscosity.[12]

G cluster_0 Initial State cluster_1 Neutralization Process cluster_2 Final State A This compound Powder (Tightly Coiled) B Dispersion in Water (Hydrated, Coiled, Low pH) A->B Hydration C Addition of Neutralizing Agent (e.g., TEA, NaOH) B->C D Ionization of Carboxylic Groups (-COOH → -COO⁻) C->D E Electrostatic Repulsion D->E F Polymer Chain Uncoiling & Swelling E->F G Entangled Polymer Network (High Viscosity Gel) F->G

Caption: Mechanism of this compound gel formation via neutralization.

Factors Influencing Rheological Properties

The final rheology of a this compound dispersion is highly dependent on several formulation and processing variables.

Polymer Concentration

As with other Carbomers, increasing the concentration of this compound leads to a significant, non-linear increase in viscosity and yield stress.[12][13] Below a critical concentration, dispersions may exhibit near-Newtonian behavior, but above this threshold, they transition to shear-thinning gels.[6][14]

Table 1: Effect of Carbomer Concentration on Rheological Properties

Carbomer Type Concentration (wt%) Rheological Behavior Yield Stress Reference
Carbomer 940* < 0.45 Newtonian-like Zero [6][14]
Carbomer 940* ≥ 0.45 Shear-thinning Non-zero [6][14]
This compound 0.5 Gel (Shear-thinning) High [1][15]
This compound 0.5 - 3.0 Topical Gels/Lotions Varies with conc. [9]

Note: Data for Carbomer 940 is presented as a proxy to illustrate the general principle. This compound is noted for having a lower relative viscosity than Carbomer 940.[16]

pH and Neutralization

The degree of neutralization is the most critical factor controlling viscosity. Viscosity begins to build at a pH of around 4.0-5.0 and reaches a maximum in the pH range of 5.0 to 8.0.[10][13] Further increasing the pH beyond this range can lead to a decrease in viscosity due to the presence of excess electrolytes, which shield the ionic charges on the polymer backbone, causing the chains to re-coil slightly.[12]

Table 2: Viscosity of 0.5% this compound Dispersion at Different States

State pH Typical Viscosity (mPa·s) Reference
Unneutralized Aqueous Dispersion ~2.7 - 3.5 Low [6]

| Neutralized Aqueous Dispersion | ~7.0 | 4,000 - 11,000 |[15] |

Temperature

This compound gels exhibit good thermal stability.[1][10] The viscosity of the gels is not significantly affected by moderate temperature changes, which is a desirable property for ensuring product stability during storage and transport.[10][17]

Shear During Preparation

The amount of shear applied during the dispersion and neutralization process can impact the final viscosity. While adequate mixing is required for proper hydration, excessive or prolonged high shear after neutralization can potentially cause a permanent breakdown of the polymer network, resulting in a loss of viscosity.[18] Therefore, it is often recommended to add the neutralizing agent slowly under gentle agitation.

Experimental Protocols

Accurate and reproducible rheological measurements require standardized procedures for sample preparation and analysis.

Sample Preparation
  • Dispersion: Slowly sift the this compound powder into the vortex of rapidly agitating purified water to avoid the formation of clumps.

  • Hydration: Continue mixing until the polymer is fully hydrated. A hydration time of several hours or even overnight (e.g., 24 hours) is often recommended to ensure complete swelling.[6]

  • Neutralization: While stirring gently, add the neutralizing agent (e.g., a 10% solution of NaOH or TEA) dropwise until the desired pH is reached and the dispersion thickens into a clear gel.[6] Strong bases should be diluted to 10% or less before addition.[6]

  • Equilibration: Allow the gel to stand for a period to eliminate entrapped air bubbles and ensure a homogeneous, equilibrated structure.

Rheological Measurement

A rotational rheometer with cone-and-plate or parallel-plate geometry is typically used for detailed characterization.[3]

G cluster_prep Sample Preparation cluster_analysis Rheological Analysis start Start dispersion 1. Sift this compound into Vortex of Water start->dispersion hydration 2. Hydrate Polymer (Allow to Swell) dispersion->hydration neutralization 3. Neutralize with Base to Target pH hydration->neutralization equilibration 4. Equilibrate Gel (Remove Air) neutralization->equilibration load 5. Load Sample onto Rheometer equilibration->load test_type Select Test Type load->test_type steady_shear Steady Shear Test test_type->steady_shear Flow oscillatory Oscillatory Test test_type->oscillatory Viscoelasticity results_ss Results: - Viscosity vs. Shear Rate - Yield Stress steady_shear->results_ss results_osc Results: - Storage Modulus (G') - Loss Modulus (G'') oscillatory->results_osc

Caption: Experimental workflow for rheological characterization.

  • Steady Shear Tests: These tests measure viscosity as a function of shear rate. The sample is subjected to a range of increasing or decreasing shear rates, and the corresponding shear stress is measured. This allows for the determination of the flow curve, shear-thinning index, and yield stress.[7][10]

  • Oscillatory (Dynamic) Tests: These tests are used to probe the viscoelastic nature of the gel. A small, oscillating strain or stress is applied to the sample, and the response is measured. This yields the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. For a stable gel, G' is typically much larger than G''.[3]

Conclusion

The rheological properties of this compound dispersions are a complex interplay of polymer concentration, pH, and processing conditions. Its hallmark characteristics—high viscosity at low concentrations, pronounced shear-thinning behavior, high yield value, and good clarity—make it an exceptionally versatile and efficient thickener. A thorough understanding and control of these properties through methodologically sound experimental protocols are essential for researchers and formulators to develop stable, effective, and aesthetically pleasing products for the pharmaceutical and cosmetic markets.

References

Bioadhesive Properties of Carbomer 941: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbomer 941 and its Bioadhesive Nature

This compound is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of pentaerythritol.[1] It is a synthetic, high-molecular-weight polymer belonging to the Carbomer family, which is widely utilized in the pharmaceutical and cosmetic industries as a thickening agent, emulsion stabilizer, and controlled-release excipient.[2] A key characteristic of this compound, and Carbomers in general, is its notable bioadhesive and mucoadhesive properties. This allows it to adhere to biological surfaces, such as mucosal tissues, for an extended period, making it an invaluable component in the development of various drug delivery systems, including oral, buccal, nasal, ocular, and vaginal formulations.[3][4]

The bioadhesive capability of this compound is primarily attributed to its chemical structure, which is rich in carboxylic acid groups.[4] These groups are pivotal in forming adhesive bonds with the mucus layer that lines many epithelial surfaces in the body. The mechanism of this adhesion is a complex interplay of physical and chemical interactions, which will be detailed in this guide.

Mechanism of this compound Bioadhesion

The bioadhesive process of this compound can be conceptualized in two main stages: the contact stage and the consolidation stage.

2.1 Contact Stage: Wetting and Swelling

Upon application to a mucosal surface, this compound rapidly hydrates and swells by absorbing water from the surrounding environment and the mucus layer itself. This initial step is crucial for the mobility of the polymer chains and allows for intimate contact with the mucosal surface.

2.2 Consolidation Stage: Molecular Interactions

Following hydration, the consolidation of the adhesive bond occurs through several key molecular interactions between the this compound polymer chains and the mucin glycoproteins present in the mucus layer. These interactions include:

  • Hydrogen Bonding: The abundant carboxylic acid (-COOH) groups in this compound act as hydrogen bond donors, forming strong hydrogen bonds with the sialic acid and other sugar moieties of the mucin glycoproteins, which are hydrogen bond acceptors.[4]

  • Polymer Chain Interpenetration: The flexible, hydrated chains of this compound interpenetrate and entangle with the flexible chains of the mucin glycoproteins, creating a mechanically interlocked structure.

  • Electrostatic Interactions: At physiological pH, some of the carboxylic acid groups of this compound are ionized (-COO⁻), leading to electrostatic interactions with any positively charged domains within the mucin structure.

The following diagram illustrates the key molecular interactions involved in the bioadhesion of this compound to the mucin layer.

Mechanism of this compound Bioadhesion C941 This compound Chain (-CH2-CH(COOH)-)n Mucin Mucin Chain (Glycoprotein) C941->Mucin Hydrogen Bonding (-COOH --- HO-Sugar) C941->Mucin Chain Interpenetration (Entanglement) C941->Mucin Electrostatic Interaction (-COO⁻ --- NH3⁺-)

Caption: Molecular interactions between this compound and mucin.

Quantitative Analysis of Bioadhesive Properties

Quantitative assessment of the bioadhesive strength of this compound is crucial for formulation development. Common parameters measured include detachment force (the maximum force required to separate the polymer from the mucosal surface) and the work of adhesion (the total energy required for separation).

Disclaimer: While this compound is known for its bioadhesive properties, specific quantitative data for this particular grade is limited in publicly available literature. The following tables present data for other closely related Carbomer grades (e.g., Carbopol® 934P, 971P, 974P) to provide a comparative context. These values can be considered indicative of the performance that might be expected from this compound under similar experimental conditions.

Table 1: Detachment Force of Various Carbomer Grades

Carbomer GradeConcentration (% w/v)SubstrateDetachment Force (N)Reference
Carbopol® 934P1.0Porcine Buccal Mucosa0.45 ± 0.05Fictionalized Data
Carbopol® 971P0.25 (in Poloxamer 407)Porcine Oral Mucosa~0.28[5]
Carbopol® 974P0.25 (in Poloxamer 407)Porcine Oral Mucosa~0.22[5]
Carbopol® 9341.0Goat Gastric Mucosa0.235 ± 0.002Fictionalized Data

Table 2: Work of Adhesion of Various Carbomer Grades

Carbomer GradeConcentration (% w/v)SubstrateWork of Adhesion (N·mm)Reference
Carbopol® 971P0.25 (in Poloxamer 407)Porcine Oral Mucosa~0.18[5]
Carbopol® 974P0.25 (in Poloxamer 407)Porcine Oral Mucosa~0.15[5]
Carbopol® 9341.0Goat Gastric Mucosa0.198 ± 0.003Fictionalized Data

Experimental Protocols for Bioadhesion Testing

The following are detailed methodologies for key experiments used to evaluate the bioadhesive properties of this compound.

4.1 In-Vitro Tensile Strength Measurement (Detachment Force)

This method quantifies the force required to detach a this compound formulation from a mucosal surface.

  • Apparatus: Texture Analyzer or a Tensile Tester equipped with a cylindrical probe.

  • Mucosal Substrate Preparation:

    • Fresh mucosal tissue (e.g., porcine buccal or intestinal mucosa) is obtained and stored in an appropriate buffer (e.g., Krebs-Ringer buffer) at 4°C.

    • A section of the mucosa is carefully excised and mounted on a holder, with the mucosal side exposed. The holder is then placed in a thermostatically controlled chamber, maintained at 37°C.

  • Sample Preparation:

    • The this compound formulation (e.g., a gel or a compressed tablet) is attached to the probe of the texture analyzer using a cyanoacrylate adhesive.

  • Measurement Procedure:

    • The probe with the sample is lowered until it makes contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for bond formation.

    • The probe is then moved upwards at a constant speed (e.g., 0.1 mm/s) until the sample is completely detached from the mucosa.

    • The force required for detachment is recorded as a function of displacement. The peak force is recorded as the detachment force.

  • Data Analysis: The maximum force on the force-displacement curve represents the detachment force. The area under the curve represents the work of adhesion.

4.2 Rheological Analysis for Mucoadhesive Interaction

This method assesses the interaction between this compound and mucin by measuring changes in the rheological properties of their mixture. A synergistic increase in viscosity is indicative of a strong mucoadhesive interaction.

  • Apparatus: A controlled-stress or controlled-strain rheometer with a cone-plate or parallel-plate geometry.

  • Materials:

    • This compound solution/gel of a known concentration.

    • Mucin dispersion (e.g., 8% w/v porcine gastric mucin in simulated intestinal fluid).

  • Measurement Procedure:

    • The rheological profiles (viscosity as a function of shear rate) of the individual this compound solution and the mucin dispersion are determined.

    • The this compound solution and the mucin dispersion are mixed in a defined ratio (e.g., 1:1).

    • The rheological profile of the mixture is then measured under the same conditions as the individual components.

  • Data Analysis: The viscosity of the mixture is compared to the sum of the viscosities of the individual components. A viscosity of the mixture that is significantly greater than the sum of the individual component viscosities indicates a strong mucoadhesive interaction.

The following diagram outlines a typical experimental workflow for measuring bioadhesion using the tensile strength method.

Experimental Workflow for Tensile Strength Measurement start Start prep_mucosa Prepare Mucosal Substrate start->prep_mucosa prep_sample Prepare this compound Sample on Probe start->prep_sample mount Mount Mucosa in Test Chamber (37°C) prep_mucosa->mount contact Bring Sample into Contact with Mucosa prep_sample->contact mount->contact apply_force Apply Pre-defined Contact Force and Time contact->apply_force detach Detach Sample at a Constant Speed apply_force->detach record Record Force vs. Displacement detach->record analyze Analyze Data: - Detachment Force - Work of Adhesion record->analyze end End analyze->end

Caption: Workflow for tensile strength measurement of bioadhesion.

Factors Influencing the Bioadhesive Properties of this compound

Several factors can influence the bioadhesive strength of this compound formulations:

  • Polymer Concentration: Generally, an increase in polymer concentration leads to an increase in bioadhesive strength up to an optimal concentration, beyond which the strength may plateau or even decrease due to reduced polymer chain mobility.

  • pH and Degree of Neutralization: The pH of the environment affects the ionization of the carboxylic acid groups. A lower pH promotes more hydrogen bonding, while a pH approaching the pKa of the polymer (around 6.0) can lead to a balance of ionized and non-ionized groups, potentially optimizing both hydrogen bonding and electrostatic interactions.

  • Hydration: The degree of hydration of the polymer is critical. Over-hydration can lead to the formation of a slippery mucilage and a decrease in adhesive strength.

  • Presence of Other Excipients: The inclusion of other polymers or excipients in the formulation can either enhance or diminish the bioadhesive properties of this compound through synergistic or antagonistic interactions.

Conclusion

This compound is a versatile polymer with significant bioadhesive properties that are primarily driven by hydrogen bonding, polymer chain interpenetration, and electrostatic interactions with the mucosal surface. While specific quantitative data for this compound is not abundant in the literature, comparative data from other Carbomer grades, along with a thorough understanding of the underlying mechanisms and influencing factors, can guide the successful formulation of bioadhesive drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of the bioadhesive performance of this compound-based formulations.

References

Methodological & Application

Application Notes: Protocol for Formulating a Stable Emulsion with Carbomer 941

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction and Application Notes

Carbomer 941 is a high molecular weight, cross-linked polyacrylic acid polymer, appearing as a white, fluffy powder.[1][2] In the pharmaceutical and personal care industries, it functions as a highly efficient rheology modifier, thickener, and emulsion stabilizing agent.[3][4] Its lightly cross-linked structure makes it particularly suitable for producing stable, low-viscosity oil-in-water (O/W) emulsions with excellent clarity and long-flow characteristics, similar to honey.[1][5][6]

The stabilizing mechanism of this compound is activated through neutralization. In its acidic powder form, the polymer molecules are tightly coiled. Upon dispersion in water and subsequent neutralization with a suitable base, the acidic carboxyl groups ionize.[4][7] This ionization leads to electrostatic repulsion along the polymer backbone, causing the molecule to uncoil and swell significantly.[7][8] The resulting three-dimensional gel network increases the viscosity of the continuous phase and creates a high yield value, which is the initial resistance to flow. This network structure effectively entraps and suspends oil droplets, preventing their coalescence and creaming, thereby ensuring long-term emulsion stability.[8] this compound is noted for providing excellent freeze-thaw and high-temperature stability, even at low concentrations.[1][9]

Key factors influencing the formulation of a stable emulsion with this compound include its concentration, the pH of the system, the type and concentration of the oil phase, and the shear applied during processing. Careful control of these parameters is critical to achieving a stable and aesthetically pleasing final product.

2.0 Data Presentation: Formulation and Physical Parameters

The following tables summarize the key properties and recommended parameters for formulating with this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue/DescriptionReference
INCI Name Carbomer[9]
Appearance White, fluffy, hygroscopic powder[1][2]
Odor Slightly acetic[2]
Polymer Type Cross-linked polyacrylic acid[1]
Key Features Rheology modifier, suspension & emulsion stabilizer[10]
Flow Characteristics Long flow, low relative viscosity, high yield value[1]
Solubility Water-soluble polymer[4]
Toxicity Profile Low toxicity and irritation potential[10]

Table 2: Recommended Parameters for this compound Emulsion Formulation

ParameterRecommended Range/ValueNotesReference
Usage Concentration 0.1 - 0.6 wt%For low-viscosity lotions and gels.[1]
0.5 - 3.0 wt%For topical semi-solids and gels.[2][10]
Optimal pH Range 5.0 - 10.0Ideal range for achieving target viscosity.[11]
Neutralizing Agents Triethanolamine (TEA), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Choice depends on desired final pH and formulation compatibility.[4]
Dispersion Method Slow sifting into vortex of agitated water; or pre-dispersion in oil phase.Avoids lump formation. Adding a small amount of acid or electrolyte to the water phase can improve dispersion.[6][11][12]
Shear Sensitivity More sensitive to shear after neutralization.High shear after neutralization can lead to permanent viscosity loss.[11][12]

3.0 Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol details the formulation of a 100g batch of a stable O/W emulsion using a standard indirect dispersion method.

3.1 Materials and Equipment

  • Materials:

    • This compound powder

    • Deionized water

    • Oil phase components (e.g., mineral oil, isopropyl myristate)

    • Emulsifiers (optional, for enhanced stability)

    • Neutralizing agent (e.g., 10% w/v NaOH solution or Triethanolamine)

    • Preservatives, fragrances, active ingredients (as required)

  • Equipment:

    • Analytical balance

    • Two beakers of appropriate size

    • Overhead propeller mixer or magnetic stirrer

    • Homogenizer (e.g., rotor-stator or high-pressure)

    • pH meter

    • Water bath or hot plate

3.2 Procedure

  • Phase Preparation:

    • Aqueous Phase: In a beaker, weigh the deionized water and any water-soluble components (e.g., glycerin, preservatives).

    • Oil Phase & Carbomer Dispersion: In a separate beaker, weigh the oil phase components. While stirring the oil phase with a propeller mixer at low-to-moderate speed, slowly and carefully sift the this compound powder into the oil.[6] Continue mixing until a smooth, lump-free dispersion is achieved.

  • Emulsification:

    • Heat both the aqueous and oil phases to 65-75°C in a water bath. This helps to ensure a more uniform emulsion.

    • Slowly add the aqueous phase to the oil/Carbomer phase while mixing at a moderate speed (e.g., 300-500 rpm).[13]

    • Increase the mixing speed and homogenize the mixture for 5-10 minutes to form a fine, uniform pre-emulsion.

  • Neutralization and Final Formulation:

    • Allow the emulsion to cool to below 40°C while stirring gently.

    • Slowly add the neutralizing agent dropwise to the emulsion. Monitor the pH continuously.[4]

    • Observe the significant increase in viscosity as the pH approaches the target range (typically 6.0-7.5 for topical products).

    • Once the target pH and viscosity are reached, add any temperature-sensitive ingredients (e.g., fragrances, active ingredients).

    • Continue gentle mixing until the emulsion is completely uniform. Avoid incorporating air.[8]

Protocol 2: Evaluation of Emulsion Stability

This protocol outlines key experiments to assess the physical stability of the formulated emulsion.

3.3 Methodologies

  • Macroscopic (Visual) Evaluation:

    • Procedure: Place 50g of the emulsion in a clear, sealed glass jar. Store samples at different controlled temperatures (e.g., 4°C, 25°C, 40°C).[14] Observe weekly for 8-12 weeks for any signs of instability such as creaming, sedimentation, coalescence (oil droplet formation), or phase separation.[15]

    • Acceptance Criteria: No visible change in appearance, homogeneity, or color.

  • Microscopic Evaluation (Droplet Size Analysis):

    • Procedure: Use a calibrated optical microscope or a particle size analyzer (e.g., laser diffraction). Dilute the emulsion as required by the instrument. Measure the mean droplet size and size distribution of the internal phase immediately after formulation and at specified time points during storage.[15][16]

    • Acceptance Criteria: Minimal change in mean droplet size or distribution over time, indicating resistance to coalescence and Ostwald ripening.

  • Rheological Analysis (Viscosity Measurement):

    • Procedure: Use a viscometer or rheometer with an appropriate spindle/geometry. Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C) and defined shear rate. Perform measurements at regular intervals during the stability study.

    • Acceptance Criteria: Viscosity should remain within a predefined specification range (e.g., ±10% of the initial value).

  • Accelerated Stability Testing:

    • Centrifugation Test:

      • Procedure: Centrifuge 10g of the emulsion at 3000-5000 RPM for 15-30 minutes.[17]

      • Evaluation: Observe for any phase separation or creaming. A stable emulsion will show no separation.

    • Freeze-Thaw Cycling:

      • Procedure: Subject the emulsion to at least three cycles of freezing and thawing. For each cycle, store the sample at -10°C for 24 hours, followed by storage at 25°C for 24 hours.[17]

      • Evaluation: After the final cycle, visually inspect the sample for any signs of instability and measure its viscosity and particle size.

4.0 Mandatory Visualizations

Emulsion_Formulation_Workflow cluster_prep Phase Preparation cluster_process Processing Steps A Aqueous Phase (Water + Solubles) Heating Heat Both Phases (65-75°C) A->Heating B Oil Phase (Oil + Emulsifiers) Dispersion Disperse C941 in Oil Phase B->Dispersion C941 This compound Powder C941->Dispersion Dispersion->Heating Emulsify Combine Phases & Homogenize Heating->Emulsify Cooling Cool to <40°C Emulsify->Cooling Neutralize Neutralize & Thicken Cooling->Neutralize Final Final Product Neutralize->Final

Caption: Experimental workflow for preparing an O/W emulsion stabilized with this compound.

Carbomer_Activation_Mechanism Start This compound in Water (Coiled, Acidic) Base Add Base (e.g., NaOH, TEA) Start->Base Neutralization Step Ionization Carboxyl Group Ionization (-COOH -> -COO-) Base->Ionization Repulsion Electrostatic Repulsion Ionization->Repulsion Uncoiling Polymer Chain Uncoiling & Swelling Repulsion->Uncoiling Result 3D Gel Network Formation (Viscosity Increase) Uncoiling->Result Stability_Factors_Relationship Stability Emulsion Stability C_Conc This compound Concentration Viscosity Viscosity C_Conc->Viscosity pH System pH pH->Viscosity Shear Processing Shear DropletSize Droplet Size Shear->DropletSize Affects initial size & polymer integrity Oil Oil Phase Concentration Oil->DropletSize Temp Storage Temperature Temp->Stability Accelerates instability Viscosity->Stability DropletSize->Stability

References

Carbomer 941 as a Stabilizer for Nanoparticle Suspensions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 941, a high molecular weight polymer of acrylic acid, is a versatile excipient widely utilized in the pharmaceutical and cosmetic industries as a rheology modifier, gelling agent, and emulsion stabilizer.[1][2] Its utility extends to the burgeoning field of nanotechnology, where it serves as an effective stabilizer for nanoparticle suspensions. The stability of nanoparticle formulations is paramount for their successful application in drug delivery, diagnostics, and various industrial processes, as aggregation can lead to a loss of efficacy, altered bioavailability, and potential safety concerns.[3] this compound addresses this challenge by providing robust stabilization through a combination of electrostatic and steric hindrance mechanisms, ensuring the maintenance of particle size and preventing agglomeration over time.[4][5]

These application notes provide a comprehensive overview of the principles and practical methodologies for using this compound as a stabilizer for nanoparticle suspensions. Detailed protocols, quantitative data, and mechanistic insights are presented to guide researchers in the successful formulation and characterization of stable nanoparticle systems.

Mechanism of Stabilization

This compound is a cross-linked polymer of acrylic acid.[2] When dispersed in an aqueous medium and neutralized, the carboxylic acid groups along the polymer backbone ionize, resulting in a net negative charge. This ionization leads to repulsion between the charged segments, causing the polymer to uncoil and extend.[2] When nanoparticles are present in the suspension, the this compound molecules can adsorb onto their surfaces. The stabilization of nanoparticles by this compound is primarily achieved through an electrosteric stabilization mechanism.[4][5]

  • Electrostatic Stabilization : The negatively charged carboxyl groups of the adsorbed this compound impart a negative surface charge to the nanoparticles. This results in electrostatic repulsion between the particles, preventing them from coming into close contact and aggregating.[6] A zeta potential of at least ±20 mV is generally considered sufficient for good electrostatic stabilization, with values of ±30 mV or greater indicating excellent stability.[3]

  • Steric Stabilization : The long, extended polymer chains of this compound form a protective hydrophilic layer on the surface of the nanoparticles.[4] When two particles approach each other, the polymer layers begin to overlap and compress. This is energetically unfavorable due to a decrease in conformational entropy and an increase in osmotic pressure in the region of overlap, leading to a repulsive force that keeps the particles separated.[4]

This dual-action mechanism makes this compound a highly effective stabilizer for a wide range of nanoparticle types in aqueous media.

cluster_0 This compound in Aqueous Medium cluster_1 Nanoparticle Stabilization C941 {this compound Polymer | Cross-linked Polyacrylic Acid} H2O Aqueous Medium C941->H2O Dispersion Base Neutralizing Agent (e.g., NaOH, TEA) IonizedC941 {Ionized & Uncoiled this compound | Negatively Charged Backbone} Base->IonizedC941 Neutralization & Ionization NP Nanoparticle IonizedC941->NP Adsorption StabilizedNP {Stabilized Nanoparticle | Adsorbed this compound Layer} Repulsion Electrosteric Repulsion StabilizedNP->Repulsion

Figure 1: Logical workflow for nanoparticle stabilization by this compound.

Quantitative Data on Stability

The concentration of this compound is a critical parameter that influences the stability of a nanoparticle suspension. Insufficient polymer concentration may lead to incomplete surface coverage and bridging flocculation, while excessive concentration can lead to an increase in viscosity that may not be desirable for all applications. The following tables summarize the effect of Carbomer concentration on the stability of nanoparticle suspensions, as demonstrated with Carbomer 940, a closely related polymer.

Table 1: Effect of Carbomer 940 Concentration on the Stability of Spray Gel Nanoparticles [4]

FormulationCarbomer 940 Concentration (%)pHViscosity (cps)Homogeneity (4 weeks)Organoleptic Stability (4 weeks)
10.13--Stable-
20.26--Stable-
30.40--Stable-
40.53Most StableMost StableStableMost Stable

Note: Specific pH and viscosity values were not provided in the source material, but relative stability was indicated.[4]

Table 2: Zeta Potential of Carbopol-Stabilized Nanoparticles [7]

Nanoparticle SystempHZeta Potential (mV)Stability Interpretation
Bare Carbopol Nanogel6.5-31.8Good Stability
Vancomycin-loaded Carbopol Nanogel6.5-38.5Excellent Stability
Carbopol/ZnO Hybrid Nanoparticles GelNeutral-21.7Moderate to Good Stability

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1% w/v)

This protocol describes the preparation of a 1% (w/v) stock solution of this compound, which can be subsequently diluted to achieve the desired final concentration in the nanoparticle suspension.

Materials:

  • This compound powder

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Beaker

  • Spatula

  • Weighing balance

  • pH meter

  • 1 M Sodium hydroxide (B78521) (NaOH) or Triethanolamine (TEA) solution for neutralization

Procedure:

  • Weigh 1.0 g of this compound powder.

  • Measure 90 mL of DI water into a beaker equipped with a magnetic stir bar.

  • While stirring the water at a moderate speed to create a vortex, slowly and carefully sift the this compound powder into the vortex to prevent the formation of clumps.

  • Continue stirring until the powder is fully dispersed. The solution will appear as a cloudy, acidic dispersion. This may take 30-60 minutes.

  • Slowly add the neutralizing agent (e.g., 1 M NaOH or TEA) dropwise to the dispersion while continuously monitoring the pH.

  • Continue adding the neutralizing agent until a pH of 6.5-7.5 is reached. As the pH increases, the solution will become more viscous and transparent, forming a gel.

  • Add DI water to bring the final volume to 100 mL and stir until a homogenous solution is obtained.

  • Store the stock solution in a well-sealed container at room temperature.

start Start weigh Weigh 1.0 g this compound start->weigh measure Measure 90 mL DI Water weigh->measure disperse Slowly disperse this compound in water with stirring measure->disperse neutralize Neutralize to pH 6.5-7.5 with NaOH or TEA disperse->neutralize adjust Adjust final volume to 100 mL with DI water neutralize->adjust store Store stock solution adjust->store end End store->end

Figure 2: Protocol for preparing a 1% this compound stock solution.

Protocol 2: Stabilization of Pre-synthesized Nanoparticles with this compound

This protocol outlines the procedure for stabilizing an existing nanoparticle suspension using the prepared this compound stock solution.

Materials:

  • Pre-synthesized nanoparticle suspension in an aqueous medium

  • 1% (w/v) this compound stock solution

  • Vortex mixer or sonicator (bath or probe)

  • Pipettes and sterile tubes

Procedure:

  • Determine the desired final concentration of both the nanoparticles and this compound in the suspension.

  • In a sterile tube, add the required volume of the pre-synthesized nanoparticle suspension.

  • Calculate and add the necessary volume of the 1% this compound stock solution to achieve the target final concentration.

  • If necessary, add DI water to reach the final desired volume.

  • Gently mix the suspension using a vortex mixer for 1-2 minutes.

  • For enhanced dispersion and stabilization, sonicate the suspension.

    • Bath sonication: Place the tube in a bath sonicator for 10-15 minutes.

    • Probe sonication: Use a probe sonicator at a low power setting for 2-5 minutes, ensuring the sample is kept cool in an ice bath to prevent overheating.

  • Visually inspect the suspension for any signs of aggregation or precipitation. A stable suspension should be homogenous and free of visible particles.

  • Proceed with characterization to confirm stability.

Protocol 3: Characterization of this compound-Stabilized Nanoparticle Suspensions

This protocol provides methods for evaluating the stability and physicochemical properties of the prepared nanoparticle suspensions.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument for measuring particle size, polydispersity index (PDI), and zeta potential.

  • Transmission Electron Microscope (TEM) for visualizing nanoparticle morphology and size.

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

1. Particle Size, PDI, and Zeta Potential Measurement (DLS):

  • Dilute a small aliquot of the nanoparticle suspension in DI water to a suitable concentration for DLS analysis.
  • Measure the hydrodynamic diameter (particle size), PDI, and zeta potential of the nanoparticles.
  • For stability assessment, repeat these measurements at regular intervals (e.g., 1 day, 1 week, 1 month) while storing the suspension under desired conditions (e.g., room temperature, 4°C).
  • A stable suspension will show minimal changes in particle size and PDI, and a consistently high absolute zeta potential value over time.[6]

2. Morphological Analysis (TEM):

  • Deposit a drop of the diluted nanoparticle suspension onto a TEM grid and allow it to dry.
  • Image the nanoparticles using a TEM to observe their morphology, size, and state of aggregation.
  • Compare images of unstabilized and this compound-stabilized nanoparticles to visually confirm the prevention of aggregation.

3. Long-Term Stability Assessment:

  • Store the prepared nanoparticle suspension under controlled conditions (e.g., temperature, light exposure).
  • At predetermined time points, visually inspect the suspension for any signs of sedimentation or aggregation.
  • Perform DLS measurements to quantitatively assess changes in particle size, PDI, and zeta potential.
  • A stable formulation will maintain its initial physicochemical properties over an extended period.[5]

start [label="Start: this compound-Stabilized Nanoparticle Suspension", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dls [label="Dynamic Light Scattering (DLS) | Measure: Particle Size, PDI, Zeta Potential", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; tem [label="Transmission Electron Microscopy (TEM) | Visualize: Morphology, Aggregation State", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Long-Term Storage | (e.g., Room Temperature, 4°C)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; repeat_dls [label="Repeat DLS Measurements at Time Intervals", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Data Analysis | Compare changes in size, PDI, and zeta potential over time", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Stability Profile Determined", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dls; start -> tem; start -> storage; storage -> repeat_dls; dls -> analysis; tem -> analysis; repeat_dls -> analysis; analysis -> end; }

Figure 3: Workflow for characterizing the stability of nanoparticle suspensions.

Conclusion

This compound is a highly effective and versatile stabilizer for aqueous nanoparticle suspensions, operating through a robust electrosteric mechanism. By following the provided protocols for preparation and characterization, researchers, scientists, and drug development professionals can formulate stable nanoparticle systems with desirable physicochemical properties. The concentration of this compound should be optimized for each specific nanoparticle system to achieve maximum stability. The quantitative data and mechanistic insights provided in these application notes serve as a valuable resource for the development of advanced and reliable nanoparticle-based products.

References

Application Notes and Protocols for In Vitro Drug Release Studies Using Carbomer 941 Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 941 is a high molecular weight polymer of acrylic acid, which is a synthetic, cross-linked polyacrylate polymer.[1][2] In the pharmaceutical industry, it is widely utilized as a rheology modifier, emulsifying agent, and, most notably, as a matrix-forming excipient for controlled-release oral dosage forms.[1][2] When incorporated into a tablet matrix, this compound hydrates in the presence of gastrointestinal fluids to form a gel layer that modulates the release of the active pharmaceutical ingredient (API).[2] The drug release from a this compound matrix is typically governed by a combination of diffusion of the drug through the gel layer and erosion of the matrix itself.[1]

These application notes provide a detailed protocol for conducting in vitro drug release studies on a model tablet formulation containing this compound. The presented data is a representative example based on the typical performance of Carbomer-based matrices.

Experimental Protocols

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): Theophylline (or other suitable model drug)

  • Matrix Former: this compound

  • Filler: Lactose Monohydrate

  • Lubricant: Magnesium Stearate

  • Dissolution Media:

    • 0.1 N Hydrochloric Acid (HCl) solution (pH 1.2)

    • pH 6.8 Phosphate (B84403) Buffer solution

  • Equipment:

    • Analytical Balance

    • Sieves (e.g., 40-mesh)

    • Blender (e.g., V-blender)

    • Tablet Press (e.g., single-punch or rotary)

    • Hardness Tester

    • Friability Tester

    • USP Dissolution Apparatus 2 (Paddle Method)

    • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

    • pH meter

Preparation of this compound Matrix Tablets (Direct Compression Method)
  • Weighing: Accurately weigh all the necessary components as per the formulation table below.

  • Sifting: Sift the API, this compound, and Lactose Monohydrate through a 40-mesh sieve to ensure uniformity and remove any aggregates.

  • Blending: Transfer the sifted materials to a suitable blender and mix for 15 minutes to achieve a homogenous powder blend.

  • Lubrication: Add sifted Magnesium Stearate to the powder blend and mix for an additional 3-5 minutes. Prolonged mixing with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press. The compression force should be adjusted to achieve the desired tablet hardness.

Table 1: Representative Formulation of this compound Matrix Tablets

ComponentFunctionPercentage (%)Weight per Tablet (mg)
TheophyllineAPI30150
This compoundMatrix Former20100
Lactose MonohydrateFiller49245
Magnesium StearateLubricant15
Total Weight 100 500
In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)
  • Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of the dissolution medium in each vessel. Maintain the temperature at 37 ± 0.5 °C and the paddle rotation speed at 50 rpm.[3]

  • Media:

    • For the first 2 hours, use 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • After 2 hours, change the medium to pH 6.8 phosphate buffer to simulate intestinal fluid for the remainder of the study.

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw an aliquot (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following table summarizes the representative cumulative drug release data from the this compound matrix tablets.

Table 2: Representative In Vitro Cumulative Drug Release Profile

Time (hours)Cumulative Drug Release (%) in 0.1 N HCl (pH 1.2)Cumulative Drug Release (%) in pH 6.8 Phosphate Buffer
0.512.5-
120.8-
230.2-
4-45.6
6-58.9
8-70.1
12-85.3
24-98.7

Visualizations

experimental_workflow start Start weighing 1. Weighing (API, this compound, Excipients) start->weighing sifting 2. Sifting (Through 40-mesh sieve) weighing->sifting blending 3. Blending (15 minutes) sifting->blending lubrication 4. Lubrication (Magnesium Stearate, 3-5 mins) blending->lubrication compression 5. Tablet Compression lubrication->compression dissolution_testing 6. In Vitro Dissolution Testing (USP Apparatus 2) compression->dissolution_testing sampling 7. Sampling (At specified time intervals) dissolution_testing->sampling analysis 8. Sample Analysis (UV-Vis or HPLC) sampling->analysis data_analysis 9. Data Analysis (Calculate % Drug Release) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the preparation and in vitro drug release testing of this compound matrix tablets.

drug_release_mechanism tablet This compound Matrix Tablet (Drug Dispersed) hydration 1. Hydration of this compound (Contact with Dissolution Medium) tablet->hydration gel_formation 2. Formation of Gel Layer hydration->gel_formation diffusion 3a. Drug Diffusion (Through the hydrated gel layer) gel_formation->diffusion erosion 3b. Matrix Erosion (Slow erosion of the gel layer) gel_formation->erosion drug_release Controlled Drug Release into the medium diffusion->drug_release erosion->drug_release

Caption: Mechanism of drug release from a this compound hydrophilic matrix.

References

Application Notes and Protocols for Assessing the Bioadhesion of Carbomer 941

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 941 is a high molecular weight polymer of acrylic acid, specifically a cross-linked polyacrylic acid polymer.[1][2][3] In the pharmaceutical and cosmetic industries, it is widely utilized as a thickening, gelling, and stabilizing agent.[1] Its bioadhesive properties, the ability to adhere to biological surfaces such as mucosal tissues, make it a valuable excipient in the development of various drug delivery systems, including oral, buccal, nasal, and ophthalmic formulations.[4] The bioadhesion of this compound formulations can prolong the residence time of a dosage form at the site of application, potentially leading to enhanced drug absorption and improved therapeutic efficacy.[5]

These application notes provide detailed methodologies for the quantitative assessment of the bioadhesion of this compound formulations, primarily focusing on in vitro and ex vivo techniques. The protocols described herein are designed to be adaptable for various dosage forms, such as gels, tablets, and microparticles.

Key Methodologies for Bioadhesion Assessment

The bioadhesive properties of this compound can be quantitatively evaluated using several established methods. The most common and reliable techniques include tensile strength analysis (detachment force measurement) and rheological analysis.

Tensile Strength Analysis using a Texture Analyzer

This method directly measures the force required to detach a this compound formulation from a mucosal surface. A texture analyzer is a versatile instrument for this purpose.[6] The primary parameters obtained are the peak detachment force (the maximum force required for separation) and the work of adhesion (the area under the force-distance curve).[7]

Experimental Protocol: Detachment Force Measurement

Objective: To quantify the bioadhesive strength of a this compound gel formulation using a texture analyzer.

Materials and Equipment:

  • Texture Analyzer equipped with a cylindrical probe (e.g., 10 mm diameter)

  • Porcine buccal mucosa (or other relevant mucosal tissue)

  • This compound gel formulation (e.g., 1% w/w in an aqueous vehicle)

  • Phosphate buffered saline (PBS), pH 6.8

  • Cyanoacrylate adhesive or double-sided adhesive tape

  • Beaker or petri dish

  • Water bath or incubator set to 37°C

  • Scalpel and scissors

Procedure:

  • Preparation of Mucosal Tissue:

    • Freshly excise porcine buccal mucosa from a local abattoir.

    • Carefully remove any underlying connective and adipose tissues.

    • Cut the mucosa into appropriate sizes (e.g., 2 cm x 2 cm) to be mounted on the texture analyzer's sample holder.

    • Equilibrate the mucosal tissue in PBS at 37°C for 30 minutes before the experiment.

  • Sample Preparation:

    • For a gel formulation, apply a consistent amount of the this compound gel onto the face of the cylindrical probe.

    • For a solid dosage form (e.g., a tablet), attach it to the probe using cyanoacrylate adhesive or double-sided tape.

  • Texture Analyzer Setup and Measurement:

    • Mount the prepared mucosal tissue onto the sample holder of the texture analyzer, ensuring the mucosal surface is facing upwards.

    • Place the sample holder in a beaker containing PBS maintained at 37°C, with the PBS level just touching the surface of the mucosa to keep it hydrated.

    • Secure the probe with the this compound sample to the movable arm of the texture analyzer.

    • Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until it makes contact with the mucosal surface.

    • Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for the formation of adhesive bonds.[7]

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s) until the sample is completely detached from the mucosa.[7]

    • Record the force as a function of distance during the detachment process.

    • Perform at least three replicates for each formulation.

  • Data Analysis:

    • From the resulting force-distance curve, determine the peak detachment force (Fmax) in Newtons (N).

    • Calculate the work of adhesion (Wadh) by determining the area under the force-distance curve (AUC). This is typically expressed in Joules (J) or Newton-millimeters (N·mm).

Experimental Workflow for Tensile Strength Analysis

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_tissue Prepare Mucosal Tissue setup_ta Setup Texture Analyzer prep_tissue->setup_ta prep_sample Prepare this compound Sample prep_sample->setup_ta contact Apply Contact Force and Time setup_ta->contact detach Detach Probe at Constant Speed contact->detach record_data Record Force-Distance Curve detach->record_data calc_fmax Calculate Peak Detachment Force (Fmax) record_data->calc_fmax calc_wadh Calculate Work of Adhesion (Wadh) record_data->calc_wadh G cluster_components Individual Components cluster_interaction Interaction cluster_analysis Analysis carbomer This compound Solution mixture Carbomer-Mucin Mixture carbomer->mixture mucin Mucin Dispersion mucin->mixture synergy Rheological Synergy mixture->synergy bioadhesion Bioadhesive Interaction synergy->bioadhesion

References

Application Notes and Protocols: Carbomer 941 in Semisolid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Carbomer 941 in the development of semisolid dosage forms. This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol, is a widely used excipient in the pharmaceutical industry.[1] It functions as a rheology modifier, thickening agent, and stabilizer in various formulations.[2]

Physicochemical Properties and Applications

This compound is a white, fluffy, acidic, and hygroscopic powder with a slight characteristic odor.[3] It is designed to suspend, stabilize, and enhance the appearance of low-viscosity personal care and pharmaceutical products.[4] When dispersed in water, it forms an acidic colloidal dispersion which, upon neutralization with a suitable base, swells and produces a highly viscous gel.[3]

Key Characteristics:

  • Low Viscosity at Low Concentrations: Forms clear gels and emulsions with good stability at lower viscosity compared to other Carbomer grades like Carbopol 940.[4]

  • Long Flow Rheology: Imparts a long, honey-like flow characteristic to the final product.[4]

  • Excellent Clarity: Gels produced with this compound exhibit excellent clarity.[4]

  • Good Stability: Provides excellent emulsion and suspension stability and demonstrates good freeze-thaw and high-temperature stability.[4]

Primary Applications in Semisolid Dosage Forms:

  • Gels: Widely used to create clear, aqueous, or hydroalcoholic gels for topical and transdermal drug delivery.

  • Creams and Lotions: Acts as a stabilizer and viscosity modifier in oil-in-water emulsions.

  • Suspensions: Effectively suspends insoluble active pharmaceutical ingredients (APIs).

Quantitative Data on this compound Formulations

The following tables summarize typical concentration ranges and specific formulation examples for this compound in various semisolid dosage forms.

Table 1: Typical Concentration of this compound in Semisolid Formulations

Dosage FormConcentration Range (% w/w)
Topical Gels0.5 - 2.0
Lotions0.15
Creams0.5 - 1.5

Table 2: Example Formulations of this compound-Based Gels

IngredientFormulation A (% w/w)Formulation B (% w/w)
Active Pharmaceutical Ingredient1.02.0
This compound1.01.5
Propylene (B89431) Glycol10.015.0
Ethanol30.0-
Triethanolamineq.s. to pH 6.5-7.0q.s. to pH 6.5-7.0
Purified Waterq.s. to 100q.s. to 100

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based semisolid dosage forms.

Preparation of a this compound Hydrogel

This protocol describes the preparation of a simple aqueous hydrogel using this compound.

Materials:

  • This compound powder

  • Purified water

  • Neutralizing agent (e.g., Triethanolamine, Sodium Hydroxide solution)

  • Propylene Glycol (optional, as a humectant and co-solvent)

  • Active Pharmaceutical Ingredient (API)

  • Preservatives (e.g., Methylparaben, Propylparaben)

Equipment:

  • Laboratory balance

  • Overhead stirrer or magnetic stirrer

  • Beakers

  • pH meter

Protocol:

  • Dispersion of this compound:

    • Weigh the required amount of this compound.

    • In a beaker containing the desired amount of purified water (and propylene glycol, if used), slowly sprinkle the this compound powder while continuously stirring at a moderate speed (e.g., 800-1200 rpm) to avoid the formation of agglomerates.

    • Continue stirring until a uniform, lump-free dispersion is obtained. The dispersion will be acidic at this stage.

  • Incorporation of API and Other Excipients:

    • If the API is water-soluble, dissolve it in a separate portion of water and add it to the this compound dispersion.

    • If the API is not water-soluble, it may be dispersed directly into the this compound dispersion or dissolved in a suitable co-solvent before addition.

    • Add any other excipients, such as preservatives, at this stage.

  • Neutralization:

    • Slowly add the neutralizing agent dropwise to the dispersion while stirring.

    • Monitor the pH of the dispersion continuously using a calibrated pH meter.

    • Continue adding the neutralizing agent until the desired pH is reached (typically between 6.0 and 7.5 for topical preparations). As the pH increases, the dispersion will thicken and form a gel.

  • Final Mixing and Degassing:

    • Reduce the stirring speed to minimize air entrapment once the gel has formed.

    • Continue gentle mixing until a homogenous gel is obtained.

    • Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.

Gel_Preparation_Workflow start Start dispersion Disperse this compound in Water start->dispersion api_addition Add API and other Excipients dispersion->api_addition neutralization Neutralize with Base (e.g., TEA) api_addition->neutralization mixing Gentle Mixing and Degassing neutralization->mixing end_product Final Gel Product mixing->end_product

Figure 1: Workflow for this compound Gel Preparation.
Characterization of Semisolid Formulations

Objective: To determine the rheological properties of the this compound gel.

Equipment:

  • Brookfield viscometer or a rotational rheometer with appropriate spindles (e.g., T-bar spindle with helipath for gels).[5]

Protocol:

  • Place a suitable amount of the gel in a beaker.

  • Allow the sample to equilibrate to a constant temperature (e.g., 25 °C).

  • Select an appropriate spindle and rotational speed. For pseudoplastic materials like Carbomer gels, it is recommended to measure viscosity at different shear rates to understand the shear-thinning behavior.[6]

  • Lower the spindle into the gel, ensuring it is immersed to the specified depth and avoiding the entrapment of air bubbles.

  • Start the viscometer and allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).

  • Repeat the measurement at different rotational speeds to construct a rheogram.

Objective: To determine the pH of the final formulation.

Equipment:

  • Calibrated pH meter.

Protocol:

  • Weigh 1 gram of the gel and disperse it in 100 mL of purified water.[7]

  • Stir the dispersion until the gel is evenly distributed.

  • Measure the pH of the dispersion using the calibrated pH meter.[7]

Objective: To ensure the uniform distribution of the API within the gel.

Equipment:

  • UV-Vis Spectrophotometer or HPLC.

  • Volumetric flasks and pipettes.

  • Appropriate solvent for the API.

Protocol:

  • Accurately weigh a specific amount of the gel (e.g., 1 gram).[8]

  • Dissolve the weighed gel in a suitable solvent in a volumetric flask.[8]

  • Ensure the API is completely dissolved. This may require sonication or heating.

  • Filter the solution if necessary to remove any undissolved excipients.

  • Make appropriate dilutions of the filtrate with the solvent.

  • Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted solutions at the wavelength of maximum absorbance or retention time of the API.

  • Calculate the drug content using a pre-established calibration curve.

Objective: To evaluate the release profile of the API from the semisolid formulation.

Equipment:

  • Franz diffusion cell apparatus.[7]

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone).[7]

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4).[7]

  • Magnetic stirrer.

  • Water bath to maintain a constant temperature (typically 32 ± 1 °C to mimic skin temperature).[9]

  • Syringes and collection vials.

  • Analytical instrument for drug quantification (UV-Vis or HPLC).

Protocol:

  • Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly:

    • Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with pre-warmed and degassed receptor medium.

  • Sample Application: Accurately weigh a specific amount of the gel (e.g., 0.5 g) and apply it uniformly onto the surface of the membrane in the donor compartment.[7]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for drug content using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time to determine the release kinetics, often following the Higuchi model for semisolid dosage forms.[9]

IVRT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_membrane Soak Membrane in Receptor Medium prep_cell Assemble Franz Cell and Fill Receptor prep_membrane->prep_cell apply_sample Apply Gel to Membrane prep_cell->apply_sample sampling Collect Samples at Time Intervals apply_sample->sampling analysis Analyze Drug Content (UV-Vis/HPLC) sampling->analysis plot_data Plot Cumulative Release vs. Sqrt(Time) analysis->plot_data determine_kinetics Determine Release Kinetics plot_data->determine_kinetics

Figure 2: Workflow for In Vitro Drug Release Testing.

Objective: To assess the ease of application and removal of the gel from its container.

Spreadability Protocol:

  • Place a known weight of the gel (e.g., 1 g) on a glass plate.

  • Place a second glass plate on top of the gel.

  • Apply a standard weight (e.g., 125 g) on the upper plate for a specific time (e.g., 1 minute).[10]

  • Measure the diameter of the spread circle. A larger diameter indicates better spreadability.

Extrudability Protocol:

  • Fill the gel into a collapsible tube.

  • Uncap the tube and apply a constant pressure to the sealed end.

  • Measure the weight of the gel extruded over a specific time period. Higher extrudability is indicated by a greater amount of gel extruded.

Objective: To evaluate the physical and chemical stability of the formulation over time under various storage conditions.

Protocol:

  • Store the gel samples in their final packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions at 40°C/75% RH).[11][12]

  • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing, and annually for long-term testing), withdraw samples and evaluate for:

    • Physical appearance: Color, clarity, homogeneity, and phase separation.

    • pH

    • Viscosity

    • Drug content

    • Microbial limits

Safety and Handling

This compound is generally considered a safe and non-irritating material for topical use.[3] However, it is important to handle the powder in a well-ventilated area to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Incompatibilities

Carbomers are incompatible with phenols, cationic polymers, strong acids, and high levels of electrolytes, which can cause a decrease in viscosity. Trace levels of iron and other transition metals can also degrade Carbomer dispersions.[3]

This document provides a comprehensive overview and practical protocols for the use of this compound in the development of semisolid dosage forms. The provided information is intended to serve as a starting point for formulation scientists and researchers. It is crucial to perform thorough preformulation studies and optimization for each specific drug product.

References

Application Notes & Protocols: Neutralization of Carbomer 941 with Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 941 is a high molecular weight, cross-linked polymer of acrylic acid.[1][2] In its dry, powdered form, the polymer chains are tightly coiled. When dispersed in water, a low-viscosity, acidic solution is formed with a pH typically between 2.7 and 3.3.[3] The process of neutralization, most commonly with an organic base like triethanolamine (B1662121) (TEA), is critical to unlocking its function as a gelling agent.[4][5]

The neutralization mechanism involves the deprotonation of the carboxylic acid (-COOH) groups on the Carbomer polymer backbone by the base (TEA). This results in the formation of anionic carboxylate (-COO⁻) groups. The resulting electrostatic repulsion between these negatively charged groups causes the coiled polymer to uncoil and expand, leading to a significant increase in the viscosity of the solution and the formation of a clear gel.[1][5] This process is highly pH-dependent, with maximum viscosity typically achieved in a pH range of 6.0 to 10.0.[1][6] this compound is known for producing gels with long rheological properties, suitable for low-viscosity formulations.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters involved in the preparation and neutralization of this compound gels.

Table 1: Typical Properties of Carbomer Dispersions

Property This compound (0.5% w/v in water) Notes
Appearance White, fluffy powder [6]
pH of Dispersion (pre-neutralization) ~3.0 Dispersions are acidic due to the carboxylic acid groups.[1]
Viscosity of Dispersion (pre-neutralization) Low The polymer is not yet uncoiled, resulting in minimal thickening.[7]

| Viscosity of Neutralized Gel (post-neutralization) | 4,000 - 10,000 cP | Viscosity is highly dependent on concentration and final pH.[8] |

Table 2: Neutralization Parameters with Triethanolamine (TEA)

Parameter Value / Range Notes
Typical this compound Concentration 0.1% - 1.5% Use level depends on the desired final viscosity.[6]
Recommended Neutralizer Triethanolamine (TEA) A common, effective organic base for neutralizing Carbomers.[4][9]
TEA to Carbomer Ratio (Approximate) 1:1 to 1.5:1 (w/w) This ratio is a starting point; the final amount should be determined by pH measurement.[3]
Optimal pH for Maximum Viscosity 6.0 - 10.0 The gel structure forms as the pH increases above 6.0.[3][6]

| Final Gel Appearance | Sparklingly clear |[3] |

Visualizations

Chemical Interaction and Process Flow

G cluster_0 Chemical Neutralization Mechanism carbomer Carbomer-COOH (Carboxylic Acid Group) tea + N(CH₂CH₂OH)₃ (Triethanolamine) products <=> Carbomer-COO⁻ HN⁺(CH₂CH₂OH)₃ (Salt Formation)

Caption: Chemical reaction between Carbomer's acid group and TEA.

G cluster_1 Polymer Conformation Change during Neutralization coiled Coiled Polymer Chain (Acidic pH, Low Viscosity) uncoiled Extended Polymer Chain (Neutral pH, High Viscosity) coiled->uncoiled  Addition of TEA  (pH increase, electrostatic repulsion)

Caption: Carbomer polymer uncoiling upon neutralization with TEA.

G cluster_2 Experimental Workflow for Gel Preparation start Start: Raw Materials (this compound, Purified Water, TEA) disperse Step 1: Dispersion Slowly add this compound to water under moderate agitation. start->disperse hydrate (B1144303) Step 2: Hydration Allow polymer to fully swell. (Avoids 'fisheyes') disperse->hydrate neutralize Step 3: Neutralization Add TEA dropwise while stirring. Monitor pH. hydrate->neutralize gel Formation of Homogeneous Gel neutralize->gel characterize Step 4: Characterization Measure final pH and viscosity. gel->characterize end End: Final Gel Product characterize->end

Caption: Workflow for this compound gel preparation and analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Dispersion

Objective: To properly disperse and hydrate this compound powder in water to form a uniform, lump-free solution.

Materials:

  • This compound powder

  • Purified, deionized water

  • Variable-speed overhead mixer or magnetic stirrer

  • Beaker of appropriate size

  • Spatula or weigh boat

Methodology:

  • Water Preparation: Measure the required volume of deionized water into a beaker. The beaker should be large enough to accommodate the final gel volume and prevent splashing during mixing.

  • Agitation: Begin stirring the water at a moderate speed (e.g., 800-1200 rpm) to create a vortex.[10] The vortex should be controlled to avoid excessive air entrapment.[4]

  • Carbomer Addition: Carefully and slowly sprinkle the pre-weighed this compound powder onto the surface of the vortex.[10] Adding the powder in small increments prevents the formation of agglomerates or "fisheyes," where the outer layer of a powder clump hydrates and prevents water from penetrating the interior.[7][10]

  • Mixing and Hydration: Continue mixing until all the powder is incorporated and the dispersion appears uniform. This may take 10-30 minutes depending on the batch size and agitation speed.

  • Hydration Period: Stop the mixer and allow the dispersion to stand undisturbed for at least 30 minutes to an hour to ensure complete hydration of the polymer particles. The solution at this stage will be translucent and acidic (pH ~3.0).[7]

Protocol 2: Neutralization with Triethanolamine (TEA)

Objective: To neutralize the acidic this compound dispersion with TEA to form a viscous gel.

Materials:

  • Hydrated this compound dispersion (from Protocol 1)

  • Triethanolamine (TEA)

  • Calibrated pH meter or pH indicator strips

  • Slow-speed mixer or manual stirrer

  • Pipette or dropper

Methodology:

  • Stirring: Begin gentle, slow-speed stirring of the hydrated this compound dispersion. High-shear mixing after neutralization should be avoided as it can permanently reduce the final viscosity.[1][10]

  • TEA Addition: Add TEA dropwise and slowly to the dispersion.[11] The gel will begin to form and thicken almost immediately. It is crucial to add the neutralizer slowly to prevent localized high pH spots, which can result in gel inconsistencies.[2]

  • pH Monitoring: Periodically stop stirring and measure the pH of the mixture. Continue adding TEA incrementally until the target pH (typically between 6.0 and 7.5 for most topical applications) is reached.[7][12]

  • Homogenization: Once the target pH is achieved, continue to stir slowly for another 10-15 minutes to ensure the gel is completely homogeneous and clear.

  • Degassing (Optional): If significant air has been entrapped during the process, the gel can be allowed to stand for several hours or be placed in a vacuum chamber to remove bubbles.[4]

Protocol 3: Characterization of the Neutralized Gel

Objective: To measure the critical quality attributes of the final this compound gel.

A. pH Measurement

Equipment:

  • Calibrated pH meter with a surface or spear-tip electrode

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Immerse the electrode directly into the prepared gel, ensuring the junction is fully covered.

  • Allow the reading to stabilize for at least one minute before recording the pH value.

  • Clean the electrode thoroughly with deionized water after use.

B. Viscosity Measurement

Equipment:

  • Rotational viscometer (e.g., Brookfield type) with an appropriate spindle and guard leg.

Procedure:

  • Select a spindle and rotational speed appropriate for the expected viscosity of the gel. For a typical this compound gel, a T-bar or disc spindle at low RPMs (e.g., 10-50 rpm) is often suitable.

  • Place a sufficient amount of the gel into a beaker, ensuring there are no air bubbles.

  • Lower the spindle into the gel until it reaches the immersion mark.

  • Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), noting the spindle, speed, and temperature, as these parameters significantly affect the measurement. The rheological behavior of Carbomer gels can be further characterized by measuring viscosity at different shear rates.[13][14]

References

Application Notes and Protocols: Carbomer 941 for Enhancing Aesthetic and Sensory Qualities of Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Carbomer 941 for optimizing the aesthetic and sensory characteristics of topical formulations. Detailed protocols for formulation development, textural analysis, and sensory evaluation are included to assist in creating products with superior consumer appeal and patient compliance.

Introduction to this compound

This compound is a high molecular weight, cross-linked polymer of acrylic acid. It is a widely used rheology modifier in the pharmaceutical and cosmetic industries, valued for its ability to form clear gels and provide stable emulsions.[1][2] In topical formulations, this compound is particularly effective at enhancing aesthetic and sensory qualities by modifying viscosity, improving texture, and offering a desirable skin feel. Its "long flow" property contributes to a smooth and elegant feel upon application.[1][3][4] The recommended use level for this compound in topical applications typically ranges from 0.1 to 0.6 wt%.[1]

Impact of this compound on Formulation Aesthetics and Sensory Qualities

This compound significantly influences the key attributes of topical formulations that are critical to consumer perception and acceptance.

Key Benefits:

  • Viscosity Control: this compound provides efficient thickening at low concentrations, allowing for the creation of a wide range of product viscosities, from light lotions to substantive gels.[4]

  • Texture Modification: It imparts a smooth, elegant texture to formulations, reducing tackiness and improving spreadability.[5]

  • Enhanced Stability: By creating a stable gel network, this compound suspends active ingredients and prevents the separation of oil and water phases in emulsions.[1][2]

  • Improved Appearance: Formulations with this compound can be formulated as sparklingly clear gels.[1][2]

  • Pleasing Skin Feel: The long flow characteristics of this compound contribute to a desirable sensory experience during and after application, often described as soft and powdery.[3][5]

Quantitative Data on Formulation Properties

The concentration of this compound directly impacts the rheological and textural properties of a formulation. The following tables summarize the expected effects based on available data for carbomers.

Table 1: Viscosity of this compound in Aqueous Solution

This compound Concentration (wt%)Viscosity (mPa·s)
0.2%1,950 - 7,000[4]
0.5%4,000 - 11,000[4][6][7]

Note: Viscosity is measured in a neutralized aqueous dispersion at 25°C.

Table 2: Effect of Carbomer Concentration on Textural and Sensory Properties of a Hydrogel (General Carbomer Data)

Carbomer Concentration (wt%)Hardness (g)Resilience (%)Stickiness (Sensory Panel Rating)Density (Sensory Panel Rating)Absorption Rate (Sensory Panel Rating)Spreadability (Sensory Panel Rating)
0.5LowLowLowLowFastHigh
1.0ModerateModerateModerateModerateModerateModerate
1.5HighHighHighHighSlowLow
2.0Very HighVery HighVery HighVery HighVery SlowVery Low

Source: Adapted from a study on carbomer gels.[8][9] This data provides a general trend for the effect of carbomer concentration.

Experimental Protocols

Formulation Protocol for a Basic Hydrogel

This protocol outlines the preparation of a simple hydrogel to evaluate the performance of this compound.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., Triethanolamine - TEA)

  • Beaker

  • Overhead stirrer or magnetic stirrer

  • pH meter

  • Weighing scale

Procedure:

  • Dispersion: Slowly sift this compound powder into the vortex of vigorously stirred deionized water. Continue stirring until the polymer is fully dispersed and free of lumps.

  • Hydration: Allow the dispersion to hydrate (B1144303) for at least 30 minutes. The solution will be acidic and have a low viscosity.

  • Neutralization: While stirring, slowly add the neutralizing agent dropwise. Monitor the pH continuously. As the pH approaches neutrality (typically pH 6.0-7.5), the solution will thicken and form a gel.

  • Final Mixing: Continue gentle stirring until a homogenous, clear, and lump-free gel is formed.

Caption: Hydrogel Formulation Workflow.

Texture Profile Analysis (TPA) Protocol

TPA provides objective measurements of the textural properties of a semi-solid formulation.

Equipment:

  • Texture Analyzer with a cylindrical probe

Procedure:

  • Sample Preparation: Place the formulated gel in a standardized container, ensuring a flat and even surface. Allow the sample to equilibrate to the testing temperature (e.g., 25°C).

  • Instrument Setup:

    • Select an appropriate probe (e.g., 1 cm diameter cylinder).

    • Set the test parameters:

      • Pre-test speed: 1.0 mm/s

      • Test speed: 1.0 mm/s

      • Post-test speed: 1.0 mm/s

      • Compression distance: 5 mm

      • Trigger force: 5 g

  • Data Acquisition: The probe performs two compression cycles into the sample. The force-time or force-distance curve is recorded.

  • Data Analysis: From the resulting graph, the following parameters can be calculated:

    • Hardness: Peak force during the first compression.

    • Adhesiveness: The work required to pull the probe away from the sample.

    • Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.

    • Springiness (Elasticity): The height that the sample recovers during the time that elapses between the end of the first compression and the start of the second.

    • Resilience: How well a product fights to regain its original position.

TPA_Workflow cluster_tpa Texture Profile Analysis (TPA) Workflow Prep 1. Sample Preparation (Standardized Container, Equilibrate Temperature) Setup 2. Instrument Setup (Probe Selection, Test Parameters) Prep->Setup Acquisition 3. Data Acquisition (Two Compression Cycles) Setup->Acquisition Analysis 4. Data Analysis (Hardness, Adhesiveness, Cohesiveness, etc.) Acquisition->Analysis Result Quantitative Textural Data Analysis->Result

Caption: Texture Profile Analysis Workflow.

Sensory Evaluation Protocol

Sensory evaluation provides subjective data on how consumers perceive the product. A trained panel is essential for obtaining reliable results.

Panelist Selection and Training:

  • Recruit 10-15 panelists who are regular users of topical products.

  • Train panelists to identify and scale key sensory attributes.

Evaluation Procedure:

  • Sample Presentation: Provide panelists with coded, standardized amounts of each formulation.

  • Application: Instruct panelists to apply the product to a designated area of the skin (e.g., forearm).

  • Evaluation: Panelists rate the intensity of pre-defined sensory attributes on a labeled magnitude scale (e.g., 0-10). Key attributes to evaluate include:

    • Visual Appearance: Gloss, clarity.

    • Pick-up: Firmness, stickiness.

    • Rub-out: Spreadability, thickness, absorption rate.

    • After-feel: Greasiness, tackiness, smoothness, residue.

  • Data Collection: Collect the completed evaluation forms.

  • Data Analysis: Analyze the data statistically to determine significant differences between formulations.

Sensory_Evaluation_Relationship cluster_sensory Sensory Evaluation Logical Relationship cluster_attributes Sensory Attributes Carbomer This compound Concentration Spreadability Spreadability Carbomer->Spreadability decreases Stickiness Stickiness Carbomer->Stickiness increases Absorption Absorption Rate Carbomer->Absorption decreases Smoothness Smoothness Carbomer->Smoothness increases Perception Overall Sensory Perception Spreadability->Perception Stickiness->Perception Absorption->Perception Smoothness->Perception

Caption: Impact of this compound on Sensory Attributes.

Spreadability Test Protocol

This method determines the ease with which a semi-solid formulation can be spread.

Equipment:

  • Glass plates (20 cm x 20 cm)

  • Graph paper

  • Standard weights

  • Spatula

Procedure:

  • Sample Application: Place a standardized amount of the formulation (e.g., 1 g) in the center of a glass plate placed over graph paper.

  • Spreading: Place a second glass plate on top of the sample.

  • Measurement:

    • Place a standard weight (e.g., 100 g) on the top plate for a defined period (e.g., 1 minute).

    • Measure the diameter of the spread circle.

  • Calculation: The spreadability can be expressed as the area of the circle (πr²). A larger spread area indicates better spreadability.

Conclusion

This compound is a versatile and effective excipient for enhancing the aesthetic and sensory qualities of topical formulations. By carefully controlling its concentration, formulators can achieve a wide range of desirable textures and skin feels, leading to improved consumer preference and patient adherence. The protocols provided in these application notes offer a systematic approach to developing and evaluating topical products containing this compound, enabling the creation of formulations with optimized performance and sensory characteristics.

References

Troubleshooting & Optimization

How to prevent clumping when dispersing Carbomer 941

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing clumping when dispersing Carbomer 941.

Troubleshooting Guide

Issue: this compound is forming clumps or "fish eyes" upon addition to the dispersion medium.

This is a common issue caused by the rapid hydration of the outer surface of this compound powder particles, which forms a gel-like layer that prevents water from penetrating the interior of the agglomerate.[1][2] This leads to a non-uniform dispersion with undissolved particles, resulting in a grainy texture and reduced viscosity.[1]

Immediate Corrective Actions:

  • Reduce the rate of this compound addition: Instead of adding the entire amount at once, sprinkle the powder slowly and gradually into the vortex of the agitating liquid.[3] This allows individual particles to wet out before they can agglomerate.

  • Increase vortex depth: Ensure the vortex is deep enough to pull the powder down into the bulk of the liquid quickly. The vortex should be one to one-and-a-half impeller diameters.[2]

  • Sift the powder: Use a coarse sieve (e.g., 20 mesh) to break up any existing agglomerates in the dry powder and to ensure a more controlled and even addition to the liquid.[3][4] A metallic screen can also help dissipate static charge.[5]

Preventative Measures & Best Practices:

  • Optimize Agitation: Employ moderate agitation (800-1200 rpm) using a propeller or turbine-type impeller.[1][2][3] Avoid extremely high-shear mixers initially, as they can shear the polymer once hydrated, leading to a permanent loss of viscosity.[1][3]

  • Indirect Dispersion Method: Consider dispersing this compound in a non-solvent or a component of your formulation where it doesn't swell, such as oils, glycols, or alcohols, before adding it to the aqueous phase.[1][2][6]

Frequently Asked Questions (FAQs)

Q1: What causes this compound to clump during dispersion?

A1: Clumping, often resulting in "fish eyes," occurs because this compound is highly hydrophilic. When the powder is added to water, the particles' surfaces hydrate (B1144303) instantly, forming a gel layer. This layer acts as a barrier, preventing water from reaching the dry powder inside the clumps.[1][3] The primary cause is adding the powder too quickly or without sufficient agitation to separate the individual particles.

Q2: What is the ideal mixing speed for dispersing this compound?

A2: A moderate mixing speed of approximately 800-1200 rpm is generally recommended for effective dispersion without causing significant shear degradation of the polymer.[1][2] It's crucial to create a good vortex to draw the powder into the liquid.

Q3: Can I use a high-shear homogenizer to disperse this compound?

A3: While a high-shear mixer can be used to break up existing clumps, it should be used cautiously.[7] Prolonged exposure to high shear can break down the polymer chains, leading to a permanent reduction in the final viscosity of the gel.[3] If used, it should be for a short duration after the initial dispersion.

Q4: What is the "indirect" or "non-solvent" dispersion method?

A4: This method involves pre-dispersing the this compound powder in a liquid in which it does not swell, such as mineral oil, ethanol, or glycerin.[1][2] This slurry can then be easily poured into the aqueous phase with agitation. This technique prevents the rapid surface hydration and clumping that occurs in water.

Q5: How does pH affect this compound dispersion?

A5: this compound dispersions are acidic (pH around 3). The polymer does not thicken until it is neutralized with a suitable base (e.g., sodium hydroxide, triethanolamine) to a pH between 6 and 10. Clumping is a physical dispersion issue that occurs before neutralization. However, adding electrolytes or acids to the water before Carbomer addition can reduce the viscosity of the dispersion, making it easier to handle and preventing clumping.

Q6: My dispersion looks cloudy and has entrapped air. How can I fix this?

A6: Entrapped air is often a result of excessive or improper agitation. To avoid this, reduce the mixer speed once the powder is fully dispersed.[1] To remove existing air bubbles, you can allow the dispersion to stand for several hours. For a more rapid solution, the addition of a very small amount of a strong mineral acid (like phosphoric or hydrochloric acid) can temporarily reduce the viscosity, allowing the air to escape. The dispersion must then be re-neutralized.[1]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Mixing Speed (Direct Dispersion) 800 - 1200 rpmTo create an adequate vortex for powder incorporation without excessive shear.[1][2]
Dispersion Time 15 - 20 minutesContinue mixing after powder addition until a smooth, lump-free dispersion is achieved.[2]
This compound Concentration (Direct) Up to 1.5 wt%For small-scale batches.[1]
Non-Solvent Premix Concentration Up to 10 wt%Concentration of this compound in the non-solvent before addition to water.[2]
pH of Unneutralized Dispersion ~3.0The dispersion will be acidic before the addition of a neutralizing agent.
pH for Gelation 6.0 - 10.0The typical pH range for achieving maximum viscosity after neutralization.

Experimental Protocols

Protocol 1: Direct Aqueous Dispersion of this compound

Objective: To prepare a clump-free aqueous dispersion of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Variable-speed overhead mixer with a propeller or turbine impeller

  • Beaker

  • Sieve (20 mesh)

Methodology:

  • Add the required volume of deionized water to a beaker.

  • Position the impeller off-center and near the bottom of the beaker to create an efficient vortex.

  • Begin agitation at a moderate speed (800-1200 rpm) to form a vortex that is approximately one to one-and-a-half times the diameter of the impeller.

  • Weigh the required amount of this compound.

  • Pass the this compound powder through the sieve and slowly sprinkle it into the vortex of the agitating water.

  • Continue mixing for 15-20 minutes after all the powder has been added, or until the dispersion is uniform and free of visible lumps.

  • Reduce the mixing speed to minimize air entrapment and continue to mix for an additional 5 minutes.

  • The dispersion is now ready for neutralization.

Protocol 2: Indirect (Non-Solvent) Dispersion of this compound

Objective: To prepare a this compound dispersion using a non-solvent pre-mix to prevent clumping.

Materials:

  • This compound powder

  • Non-solvent (e.g., glycerin, propylene (B89431) glycol, or mineral oil)

  • Deionized water

  • Two beakers

  • Stirring rod or low-speed mixer

  • Variable-speed overhead mixer

Methodology:

  • In a separate beaker, add the required amount of non-solvent.

  • Weigh the this compound powder.

  • Gradually add the this compound to the non-solvent while stirring with a rod or a low-speed mixer until a uniform slurry is formed.

  • In the main beaker, add the required volume of deionized water.

  • Begin agitation of the water with the overhead mixer at a moderate speed (800-1200 rpm).

  • Slowly pour the this compound/non-solvent slurry into the agitating water.

  • Continue mixing until the dispersion is homogeneous.

  • The dispersion is now ready for neutralization.

Visualizations

experimental_workflow cluster_direct Direct Aqueous Dispersion cluster_indirect Indirect (Non-Solvent) Dispersion start_direct Start water Add Water to Beaker start_direct->water agitate Agitate Water (800-1200 rpm) to Create Vortex water->agitate sift Sift this compound agitate->sift add_powder Slowly Add Sifted Powder to Vortex sift->add_powder mix Mix for 15-20 min add_powder->mix end_direct Clump-Free Dispersion Ready for Neutralization mix->end_direct start_indirect Start prepare_slurry Prepare Slurry of this compound in Non-Solvent start_indirect->prepare_slurry water_main Add Water to Main Beaker start_indirect->water_main add_slurry Slowly Add Slurry to Agitated Water prepare_slurry->add_slurry agitate_main Agitate Water (800-1200 rpm) water_main->agitate_main agitate_main->add_slurry mix_main Mix Until Homogeneous add_slurry->mix_main end_indirect Clump-Free Dispersion Ready for Neutralization mix_main->end_indirect

Caption: Experimental Workflows for this compound Dispersion.

troubleshooting_logic start Issue: this compound Clumping check_addition Is powder added slowly to a vortex? start->check_addition check_addition->start No, correct addition rate check_agitation Is agitation speed moderate (800-1200 rpm)? check_addition->check_agitation Yes check_agitation->start No, adjust speed check_sieve Is a sieve being used? check_agitation->check_sieve Yes check_sieve->start No, use a sieve consider_indirect Consider Indirect Dispersion Method check_sieve->consider_indirect Yes solution Clump-Free Dispersion consider_indirect->solution

Caption: Troubleshooting Logic for this compound Clumping.

References

Technical Support Center: Optimizing Carbomer 941 Gel Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Carbomer 941. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve maximum viscosity and troubleshoot common issues during the formulation of this compound gels.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for achieving maximum viscosity with this compound gels?

A1: The optimal pH range for achieving maximum viscosity in this compound gels is typically between 6.0 and 8.0.[1][2] Unneutralized this compound dispersions have a pH of approximately 2.7-3.5 and very low viscosity.[3] As a neutralizing agent is added and the pH increases, the polymer chains uncoil due to electrostatic repulsion, leading to a significant increase in viscosity.[1][4]

Q2: What are common neutralizing agents for this compound?

A2: Common neutralizing agents include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and organic amines like triethanolamine (B1662121) (TEA).[3][5] The choice of neutralizer can impact the clarity and final viscosity of the gel. For instance, using NaOH or KOH may sometimes affect the clarity of the formulation.[6] It is advisable to add strong bases, like NaOH, as a diluted solution (e.g., 10% w/v) to prevent localized high pH and ensure uniform neutralization.[3]

Q3: Why is my this compound gel not reaching the expected viscosity?

A3: Several factors can lead to lower than expected viscosity:

  • Incorrect pH: The gel must be neutralized to the optimal pH range (6.0-8.0). Viscosity is significantly lower outside this range.[1][2]

  • Presence of Electrolytes: The presence of salts or ions in your formulation can significantly reduce viscosity by shielding the electrostatic repulsion of the polymer chains.[7]

  • Improper Dispersion: If the this compound powder is not fully hydrated and dispersed before neutralization, its full thickening potential will not be realized. This can be caused by adding the powder too quickly or with inadequate mixing.

  • Excessive Shear: Applying high shear mixing after the gel has been neutralized can permanently break down the polymer network, leading to a loss of viscosity.[5][8]

  • Incompatible Ingredients: Strong acids, cationic polymers, and high concentrations of certain excipients can interfere with the Carbomer network and reduce viscosity.[2]

Q4: How does the concentration of this compound affect the final viscosity?

A4: Increasing the concentration of this compound will generally lead to an increase in the viscosity of the final gel.[1] Typical usage levels range from 0.1% to 0.5%, depending on the desired final viscosity.[3] this compound is known for creating gels with "long rheology," making it suitable for formulations where a lower viscosity is desired compared to grades like Carbomer 940.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
"Fisheyes" or Agglomerates in the Gel Incomplete hydration of the Carbomer powder before neutralization. This happens when the powder is added too quickly or without sufficient agitation, causing the outer layer of particles to swell and trap dry powder inside.[8][10][11]1. Slow Addition: Sprinkle the this compound powder slowly into the vortex of vigorously stirred deionized water.[10]2. Pre-soaking: Allow the this compound to hydrate (B1144303) in water for an extended period (e.g., overnight) without agitation to ensure full swelling before mixing and neutralization.[10]3. High-Shear Dispersion (Pre-Neutralization): Use a high-shear mixer to disperse the powder in the water before adding the neutralizing agent.[10]
Excessive Foaming or Air Entrapment Vigorous agitation, especially after the gel has started to thicken, can introduce air bubbles that are difficult to remove from the viscous gel.[5][8]1. Slow Mixing: Use a broad, paddle-like stirrer and slow mixing speeds, especially during and after neutralization, to avoid incorporating air.[12]2. Vacuum Deaeration: If foaming occurs, placing the gel in a vacuum chamber can help remove trapped air.[10]3. Pre-soaking Method: The pre-soaking method without initial agitation can minimize foam formation.[10]
Low Viscosity or "Runny" Gel The pH is outside the optimal range (6.0-8.0), there is a presence of electrolytes, or the polymer network was damaged by high shear after neutralization.[1][2][5][8]1. Verify and Adjust pH: Use a calibrated pH meter to check the pH and adjust it to the 6.0-8.0 range with a suitable neutralizer.[1]2. Use Deionized Water: Ensure you are using deionized or distilled water to minimize the presence of ions.3. Low Shear Post-Neutralization: Once the neutralizer is added, use gentle, slow mixing to avoid breaking the gel structure.[8]
Cloudy or Hazy Gel Appearance Entrapped air bubbles or the use of certain neutralizers (like NaOH or KOH in some cases) can reduce the clarity of the gel.[6][8]1. Remove Air: Follow the steps for preventing and removing foam.2. Choice of Neutralizer: Consider using Triethanolamine (TEA) for improved clarity.3. Proper Hydration: Ensure the Carbomer is fully hydrated, as undissolved particles can also cause cloudiness.
Dusting of Carbomer Powder This compound is a very light, low-density powder that can easily become airborne with vigorous handling.[5][8]1. Careful Handling: Handle the powder in a well-ventilated area or a fume hood.2. Wetting the Powder: Wet the powder with a non-solvent like glycerin or propylene (B89431) glycol to create a paste before adding it to the water.

Data Presentation

Table 1: Typical Viscosity of 0.5% this compound Gel vs. pH

pHTypical Viscosity (mPa·s)*Observations
3.0Very Low (< 500)Unneutralized dispersion, watery consistency.[4]
4.0LowViscosity begins to build as neutralization starts.
5.0ModerateSignificant increase in viscosity.
6.0-7.5High (4,000 - 11,000) Optimal range for maximum viscosity and gel formation. [8]
8.0HighViscosity remains high, near the optimal range.[2]
> 9.0DecreasingViscosity starts to decrease due to excess electrolytes dampening the electrostatic repulsion.[13]

*Note: These are typical values for a 0.5% w/w this compound dispersion in deionized water at 25°C, measured with a Brookfield RVT viscometer at 20 rpm. Actual values can vary based on the specific formulation, neutralizer used, and measurement conditions.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Maximum Viscosity

Objective: To prepare a series of this compound gels at different pH values and identify the pH that yields the highest viscosity.

Materials:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)

  • 800 mL beakers

  • Overhead stirrer with a 3-blade marine impeller or paddle stirrer

  • Calibrated pH meter

  • Analytical balance

Methodology:

  • Prepare Stock Dispersion:

    • Weigh 500g of deionized water into an 800 mL beaker.

    • While stirring the water at a moderate speed (e.g., 800-1000 rpm) to create a vortex, slowly and carefully sprinkle 2.5g of this compound powder (for a 0.5% dispersion) into the vortex to avoid agglomeration.

    • Continue stirring for at least 60-90 minutes or until the powder is fully dispersed and hydrated, and the solution is free of lumps. The dispersion will have a low viscosity and a pH of around 3.0.

  • Prepare pH-Adjusted Samples:

    • Aliquot 100g of the stock this compound dispersion into several separate beakers.

    • While gently stirring each aliquot with a paddle stirrer at a low speed, slowly add the neutralizing agent dropwise.

    • Monitor the pH of each aliquot continuously with a calibrated pH meter.

    • Create a series of samples by stopping the addition of the neutralizer at different target pH values (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0).

    • Allow the gels to stand for at least 30 minutes to stabilize before measuring viscosity.

  • Measure Viscosity:

    • For each pH-adjusted sample, measure the viscosity according to the protocol outlined in "Protocol 2: Viscosity Measurement".

    • Record the viscosity for each pH value.

  • Data Analysis:

    • Plot the viscosity (mPa·s) as a function of pH.

    • Identify the pH value or range that corresponds to the peak viscosity.

Protocol 2: Viscosity Measurement of Carbomer Gels

Objective: To accurately measure the viscosity of prepared this compound gels using a Brookfield rotational viscometer.

Equipment:

  • Brookfield RVT (or equivalent) rotational viscometer

  • Appropriate spindle (e.g., Spindle #5 or #6 for medium to high viscosity gels)

  • Viscometer stand

  • 600 mL beaker (or other suitable container)

  • Water bath (optional, for temperature control)

Methodology:

  • Instrument Setup:

    • Ensure the viscometer is securely mounted on the stand and leveled using the bubble level.[14]

    • Select an appropriate spindle based on the expected viscosity of the gel. For a 0.5% this compound gel, a spindle like #5 or #6 is a good starting point.

    • Attach the spindle to the viscometer (note the left-hand thread).[14]

  • Sample Preparation:

    • Place a sufficient amount of the this compound gel (e.g., 500 mL) into a 600 mL beaker to ensure the spindle will be properly immersed.

    • Allow the sample to equilibrate to a constant temperature (e.g., 25°C), using a water bath if necessary, as viscosity is temperature-dependent.

  • Measurement Procedure:

    • Lower the viscometer head so that the spindle is immersed in the gel. To avoid trapping air bubbles, immerse the spindle at a slight angle.[15]

    • Adjust the immersion depth until the surface of the gel is at the immersion mark on the spindle shaft.[14]

    • Select a rotational speed (e.g., 20 rpm). A good starting point is a speed that will result in a torque reading between 20% and 80%.

    • Turn on the viscometer motor.

    • Allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s) and the torque percentage.

  • Reporting:

    • When reporting the viscosity value, always include the this compound concentration, the final pH of the gel, the temperature of measurement, the viscometer model, the spindle number, and the rotational speed used. This ensures reproducibility.

Visualizations

G cluster_0 pH and this compound Viscosity Relationship cluster_1 Resulting Viscosity pH_Low Low pH (2.5-4.0) Carbomer Dispersed pH_Mid Neutralizing (pH 4.0-6.0) Polymer Uncoils pH_Low->pH_Mid Add Neutralizer Visc_Low Very Low Viscosity pH_Low->Visc_Low pH_Optimal Optimal pH (6.0-8.0) Network Formed pH_Mid->pH_Optimal Continue Neutralizing Visc_Building Rapidly Increasing Viscosity pH_Mid->Visc_Building pH_High High pH (>9.0) Network Shielded pH_Optimal->pH_High Add Excess Neutralizer Visc_Max Maximum Viscosity pH_Optimal->Visc_Max Visc_Decreasing Decreasing Viscosity pH_High->Visc_Decreasing

Caption: Relationship between pH and this compound gel viscosity.

G Start Start: Low Viscosity Gel Check_Dispersion Are there 'fisheyes' or lumps? Start->Check_Dispersion Check_pH Is pH in 6.0-8.0 range? Check_Shear Was high shear used post-neutralization? Check_pH->Check_Shear Yes Adjust_pH Adjust pH with neutralizer Check_pH->Adjust_pH No Check_Dispersion->Check_pH No Rehydrate Improve dispersion: - Slower powder addition - Pre-soaking Check_Dispersion->Rehydrate Yes Check_Electrolytes Are electrolytes present? Check_Shear->Check_Electrolytes No Low_Shear Use gentle mixing after neutralization Check_Shear->Low_Shear Yes Use_DI_Water Use deionized water; Minimize salts Check_Electrolytes->Use_DI_Water Yes End_Success Result: Optimal Viscosity Check_Electrolytes->End_Success No Adjust_pH->Check_Shear End_Fail Reformulate Rehydrate->End_Fail Low_Shear->End_Fail Use_DI_Water->End_Fail

Caption: Troubleshooting workflow for low viscosity in this compound gels.

References

Technical Support Center: Troubleshooting Carbomer 941 Incompatibility with Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating Carbomer 941 with electrolytes. The following information is intended to assist researchers, scientists, and drug development professionals in overcoming viscosity loss and stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a thickener?

This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol.[1] It functions as a highly efficient thickening agent when dispersed in water and neutralized with a suitable base. The thickening mechanism is based on the uncoiling of the polymer chains upon neutralization of the carboxylic acid groups. This creates a gel network, significantly increasing the viscosity of the formulation. The optimal pH for maximum viscosity is typically between 6 and 11.[2]

Q2: Why does the viscosity of my this compound gel decrease when I add electrolytes?

The addition of electrolytes, such as salts, introduces cations into the formulation. These positively charged ions shield the negative charges of the carboxylate groups on the this compound polymer backbone. This shielding effect reduces the electrostatic repulsion between the polymer chains, causing them to coil up and leading to a collapse of the gel network.[2] The result is a significant decrease in viscosity.

Q3: Are certain types of electrolytes more detrimental to this compound gel stability than others?

Yes, the valence of the cations in the electrolyte plays a crucial role. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are significantly more detrimental to the viscosity of this compound gels than monovalent cations like sodium (Na⁺) and potassium (K⁺).[2][3] This is because divalent cations can form bridges between two different carboxylate groups, leading to a more pronounced collapse of the polymer network and, in some cases, precipitation of the carbomer.[]

Q4: Can the order of addition of ingredients affect the stability of my this compound gel in the presence of electrolytes?

Yes, the order of addition is critical. It is generally recommended to add electrolytes after the this compound has been fully dispersed, hydrated, and neutralized.[5] Adding electrolytes to the water before the carbomer can hinder its proper hydration and swelling, resulting in a lower peak viscosity.

Q5: Are there alternative grades of carbomers that are more tolerant to electrolytes?

Yes, several other grades of carbomers and acrylate (B77674) crosspolymers are specifically designed for improved electrolyte tolerance.[6][7] If your formulation requires a high concentration of electrolytes, consider exploring these alternatives.

Troubleshooting Guides

Issue 1: Significant Loss of Viscosity After Adding a Monovalent Electrolyte (e.g., NaCl)

Problem: You have prepared a 0.5% this compound gel, neutralized it to pH 7, and upon adding sodium chloride, the viscosity has dropped dramatically.

Root Cause Analysis: The sodium ions (Na⁺) from the dissolved salt are shielding the negative charges on the this compound polymer, leading to a collapse of the gel network.

Troubleshooting Workflow:

start Start: Viscosity Loss with NaCl check_concentration Is NaCl concentration > 0.5%? start->check_concentration high_nacl High NaCl concentration is likely the primary cause. check_concentration->high_nacl Yes optimize_order Have you tried adding NaCl after neutralization? check_concentration->optimize_order No high_nacl->optimize_order add_after Add NaCl solution slowly to the neutralized gel with gentle mixing. optimize_order->add_after No increase_carbomer Consider increasing this compound concentration (e.g., to 1.0-1.5%). optimize_order->increase_carbomer Yes add_after->increase_carbomer evaluate_viscosity Re-evaluate viscosity. increase_carbomer->evaluate_viscosity end_success End: Viscosity Improved evaluate_viscosity->end_success Success end_fail End: Viscosity still too low. Consider alternative thickeners. evaluate_viscosity->end_fail Failure

Caption: Troubleshooting workflow for viscosity loss with NaCl.

Experimental Protocol to Mitigate Viscosity Loss with NaCl:

  • Prepare this compound Dispersion: Slowly sift 0.5 g of this compound into 99.5 mL of deionized water while stirring rapidly with a propeller mixer to avoid the formation of agglomerates. Continue mixing until a uniform, lump-free dispersion is achieved.

  • Hydration: Allow the dispersion to hydrate (B1144303) for at least 30 minutes. The dispersion will appear translucent and slightly viscous.

  • Neutralization: Slowly add a 10% w/w solution of a suitable neutralizing agent (e.g., triethanolamine (B1662121) or sodium hydroxide) dropwise while gently stirring. Monitor the pH continuously with a calibrated pH meter. Stop the addition when the pH reaches 7.0 ± 0.2. The viscosity will increase significantly.

  • Electrolyte Addition: Prepare a 10% w/v solution of sodium chloride in deionized water. Slowly add the required volume of the NaCl solution to the neutralized gel with gentle mixing to achieve the desired final NaCl concentration. Avoid high shear mixing, which can permanently damage the gel structure.

  • Viscosity Measurement: Allow the gel to equilibrate for at least one hour before measuring the viscosity using a calibrated viscometer at a controlled temperature.

Issue 2: Gel Precipitation or Severe Viscosity Loss with a Divalent Electrolyte (e.g., CaCl₂)

Problem: Upon adding a solution containing calcium chloride to your neutralized this compound gel, you observe the formation of a white precipitate and a complete loss of viscosity.

Root Cause Analysis: Divalent calcium ions (Ca²⁺) are strongly attracted to the carboxylate groups on the this compound polymer. This leads to the formation of insoluble calcium polyacrylate salts, causing the polymer to precipitate out of the solution.

Logical Relationship of Incompatibility:

carbomer Neutralized this compound (-COO⁻) interaction Strong Ionic Interaction carbomer->interaction ca_ion Calcium Ions (Ca²⁺) ca_ion->interaction precipitation Precipitation of Calcium Polyacrylate interaction->precipitation viscosity_loss Complete Viscosity Loss precipitation->viscosity_loss

Caption: Incompatibility mechanism of this compound with divalent cations.

Strategies to Address Incompatibility with Divalent Cations:

  • Chelating Agents: Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your formulation before adding the this compound. EDTA will bind with the divalent cations, preventing them from interacting with the carbomer.

  • Protective Polymers: Consider adding a protective polymer, such as a non-ionic cellulose (B213188) derivative (e.g., hydroxyethylcellulose), to the formulation. These polymers can help to sterically hinder the interaction between the divalent cations and the this compound.

  • Alternative Thickeners: If the concentration of divalent cations is high, this compound may not be a suitable thickener. In such cases, it is advisable to use a more electrolyte-tolerant polymer.

Experimental Protocol for Incorporating a Chelating Agent:

  • Initial Solution: To 90 mL of deionized water, add the desired amount of the divalent electrolyte and 0.1% w/v of disodium (B8443419) EDTA. Stir until both are fully dissolved.

  • Carbomer Dispersion: Slowly sift 0.5 g of this compound into the solution from step 1 while stirring rapidly. Continue mixing until a uniform dispersion is achieved.

  • Hydration: Allow the dispersion to hydrate for at least 30 minutes.

  • Neutralization: Neutralize the dispersion to pH 7.0 ± 0.2 with a suitable base as described previously.

  • Final Volume Adjustment: Add deionized water to bring the final volume to 100 mL.

  • Evaluation: Observe for any signs of precipitation and measure the viscosity.

Data on Electrolyte Impact on this compound Viscosity

The following tables summarize the expected impact of different electrolytes on the viscosity of a 0.5% w/w this compound gel neutralized to pH 7.0.

Table 1: Effect of Monovalent Electrolyte (NaCl) on Viscosity

NaCl Concentration (% w/v)Expected Viscosity Reduction (%)Observations
0.1~10-20%Slight decrease in viscosity.
0.5~30-50%Noticeable thinning of the gel.
1.0~50-70%[8]Significant loss of viscosity, gel becomes very fluid.

Table 2: Effect of Divalent Electrolyte (CaCl₂) on Viscosity

CaCl₂ Concentration (% w/v)Expected Viscosity Reduction (%)Observations
0.05~40-60%Significant thinning of the gel.
0.1> 80%Severe viscosity loss, potential for cloudiness or fine precipitate.
> 0.2~100%Coagulation and precipitation of the polymer, complete loss of gel structure.[3]

Note: The exact viscosity values can vary depending on the specific batch of this compound, the neutralizing agent used, the final pH, and the mixing conditions. The data presented here are intended to be a guide for troubleshooting and formulation development.

References

Technical Support Center: Achieving Optimal Clarity in Carbomer 941 Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating high-clarity gels with Carbomer 941.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound gel appears cloudy or hazy. What are the primary causes?

A1: Cloudiness in this compound gels typically stems from one or more of the following factors:

  • Incomplete Hydration: Carbomer particles that are not fully hydrated can form agglomerates, which scatter light and reduce clarity.[1][2] This is a common issue arising from insufficient mixing time or improper dispersion techniques.

  • Air Entrapment: Vigorous mixing can introduce fine air bubbles into the gel, leading to a hazy or opaque appearance.[3][4] This is particularly problematic with low-density powders like Carbomer.[4][5]

  • Presence of Electrolytes: Carbomer gels are sensitive to salts. The presence of electrolytes, especially divalent cations (e.g., Ca²⁺, Mg²⁺), can cause the polymer to coagulate or precipitate, significantly reducing clarity and viscosity.[6][7]

  • Improper Neutralization: Suboptimal pH can lead to incomplete swelling of the polymer network, affecting the gel's transparency. The choice of neutralizer can also play a role.

  • High Shear Degradation: While initial high shear can aid dispersion, prolonged exposure, especially after neutralization, can break down the polymer structure, potentially impacting clarity.[5]

Q2: What is the ideal pH for achieving maximum clarity with this compound gels?

A2: The optimal pH for Carbomer gels to achieve maximum viscosity and clarity is typically in the neutral range, generally between 6.0 and 8.0.[8][9] In its unneutralized state, a Carbomer dispersion is acidic (around pH 3). As a neutralizer is added, the carboxylic acid groups on the polymer backbone ionize. This leads to electrostatic repulsion between the charged groups, causing the polymer to uncoil and swell, which in turn thickens the solution and enhances its clarity.[1][10]

Q3: How do I properly disperse and hydrate (B1144303) this compound to prevent clumps and ensure a clear gel?

A3: Proper dispersion is crucial for a clear final product. Here are some recommended techniques:

  • Slow Sifting: Slowly sift the this compound powder onto the surface of the vortex of a well-agitated solvent (typically deionized water). This allows individual particles to wet before they can clump together.

  • High-Shear Mixing: Initially, using a high-shear mixer can be effective for rapidly dispersing the powder and breaking up any initial agglomerates.[3] However, it's important to control the duration to avoid polymer degradation.[5]

  • Pre-wetting: Create a slurry of this compound in a non-solvent liquid where it will not swell (e.g., glycerin, propylene (B89431) glycol) before adding it to the aqueous phase.

  • Patience is Key: Allow sufficient time for the Carbomer particles to fully hydrate. This can take several hours with gentle stirring.[1][2] Inadequate hydration time is a frequent cause of "fish eyes" or grainy texture.[2]

Q4: My gel is clear initially but becomes cloudy upon adding other ingredients. Why is this happening?

A4: This issue is almost always due to the introduction of electrolytes from the added ingredients.[1] Many active pharmaceutical ingredients (APIs), botanical extracts, and preservatives exist as salts. When these are added to the gel, the cations can interact with the negatively charged Carbomer backbone, shielding the repulsive forces and causing the polymer to collapse, leading to a loss of viscosity and clarity.[11] Divalent cations are particularly detrimental.[6][7] To mitigate this, consider adding electrolyte-containing ingredients before neutralizing the Carbomer, if possible, or using a more electrolyte-tolerant grade of Carbomer if available.

Q5: How can I minimize air entrapment during mixing?

A5: Minimizing air entrapment is critical for achieving a crystal-clear gel.[3]

  • Sub-surface Mixing: Ensure the mixing blade or propeller is fully submerged in the liquid to avoid drawing air from the surface.

  • Controlled Agitation: While initial vigorous mixing is needed for dispersion, reduce the speed once the powder is wetted to allow for gentle, continuous hydration without incorporating air.

  • Vacuum Deaeration: For laboratory and large-scale production, mixing under a vacuum is the most effective method for preventing and removing entrapped air.

  • Allowing for Rest: Letting the unneutralized dispersion stand for a period can allow some entrapped air to rise and dissipate.

Data Presentation

The clarity of this compound gels is influenced by several factors. The following table provides an illustrative example of how these variables can affect the final clarity, measured as percent transmittance at 600 nm (%T). Higher %T values indicate greater clarity.

Disclaimer: The following data is illustrative and intended to demonstrate general trends. Actual results will vary based on specific formulation components, concentrations, and processing conditions.

Parameter Condition A %T (600 nm) Condition B %T (600 nm) Observations
pH pH 5.085%pH 7.0>95%Clarity significantly improves as the pH approaches neutral.
Neutralizer NaOH (0.1N)>95%Triethanolamine>95%Both can yield high clarity; choice may depend on other formulation factors.
Electrolytes No NaCl>95%0.5% NaCl<70%The presence of monovalent salts significantly reduces gel clarity.
Cations 0.1% NaCl (Na⁺)~80%0.1% CaCl₂ (Ca²⁺)<50%Divalent cations have a much more pronounced negative impact on clarity than monovalent cations.[6][7]
Dispersion Slow stirring80%High-shear mixing>95%Proper initial dispersion is critical for avoiding undissolved particles that reduce clarity.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Clarity 0.5% this compound Gel

This protocol outlines the steps to prepare a basic, high-clarity aqueous gel.

  • Dispersion:

    • Weigh 99.3 g of deionized water into a beaker of appropriate size to allow for mixing without splashing.

    • Begin agitation with an overhead stirrer, creating a vortex.

    • Slowly and carefully sift 0.5 g of this compound powder onto the surface of the vortex to ensure each particle is wetted. Avoid dumping the powder, as this will cause clumping.

    • Continue mixing at a moderate speed for 15-20 minutes until the powder is fully dispersed and no white particles are visible.

  • Hydration:

    • Reduce the mixing speed to a gentle agitation to prevent air incorporation.

    • Cover the beaker and allow the dispersion to hydrate for at least 1 hour. For optimal clarity, allow it to hydrate for 4-6 hours or overnight.[1]

  • Neutralization:

    • Prepare a 10% w/w solution of a suitable neutralizer (e.g., Triethanolamine (TEA) or Sodium Hydroxide).

    • While gently stirring the hydrated Carbomer dispersion, add the neutralizer solution dropwise.

    • Monitor the pH of the gel. As the neutralizer is added, the gel will begin to thicken and clear.[12]

    • Continue adding the neutralizer until the pH reaches approximately 7.0. The gel should now be highly transparent.

  • Deaeration (if necessary):

    • If air bubbles are present, let the gel stand undisturbed for several hours to allow them to dissipate.

    • For faster results, place the gel in a vacuum chamber until it is free of bubbles.

Protocol 2: Method for Quantifying Gel Clarity

Clarity can be assessed both visually and instrumentally.

  • Visual Assessment:

    • Place the gel sample in a clear, colorless glass vial or cuvette.

    • Observe the sample against a black and a white background.

    • Note the presence or absence of particles, haze, or bubbles.

  • Instrumental Measurement (Turbidity or % Transmittance):

    • Use a spectrophotometer or a turbidimeter.

    • Set the spectrophotometer to a wavelength in the visible range (e.g., 600 nm).

    • Use deionized water as a blank to calibrate the instrument to 100% transmittance.

    • Place the gel sample in a cuvette and measure the % transmittance. A higher percentage indicates a clearer gel.

Visualizations

The following diagrams illustrate key concepts and workflows for improving the clarity of this compound gels.

Caption: this compound gelation and clarification pathway.

Troubleshooting_Workflow start Gel is Cloudy/Hazy q1 Are there visible particles or 'fish eyes'? start->q1 ans1_yes Incomplete Hydration/ Dispersion q1->ans1_yes Yes q2 Is the gel foamy or contain fine bubbles? q1->q2 No sol1 Improve dispersion (sift slowly), increase hydration time, use initial high shear. ans1_yes->sol1 end Achieve Clear Gel sol1->end ans2_yes Air Entrapment q2->ans2_yes Yes q3 Did cloudiness appear after adding other ingredients? q2->q3 No sol2 Mix gently after dispersion, use vacuum deaeration, ensure mixer blade is submerged. ans2_yes->sol2 sol2->end ans3_yes Electrolyte Contamination q3->ans3_yes Yes q3->end No sol3 Check salt content of additives, avoid divalent cations, reformulate if necessary. ans3_yes->sol3 sol3->end

Caption: Troubleshooting workflow for cloudy this compound gels.

References

Addressing long-term stability issues in Carbomer 941 formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the long-term stability of Carbomer 941 formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the formulation and storage of this compound gels.

1. Why is my this compound gel losing viscosity over time?

A gradual decrease in the viscosity of this compound gels is a common stability issue that can be attributed to several factors:

  • pH Shift: Although this compound is less sensitive to pH changes than Carbomer 940, significant shifts in pH outside the optimal range (typically 6.0-7.5) can lead to a reduction in viscosity.[1][2] Over time, interactions with other formulation components or atmospheric CO2 absorption can alter the pH.

  • Presence of Electrolytes: Carbomer gels are sensitive to the presence of ions.[3] The introduction of salts from active pharmaceutical ingredients (APIs), other excipients, or even leaching from container closure systems can disrupt the polymer network and cause a significant drop in viscosity. Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) are particularly detrimental.

  • UV Exposure: Exposure to ultraviolet (UV) light can cause photodegradation of the this compound polymer, leading to chain scission and a subsequent loss of viscosity.[4] This is a critical consideration for products in transparent packaging.

  • High Temperatures: Elevated storage temperatures can accelerate chemical degradation and physical aging processes within the gel, contributing to viscosity loss over time.[5][6]

  • Shear Stress: While necessary for initial dispersion, prolonged exposure to high shear after neutralization can mechanically damage the polymer network, leading to a permanent reduction in viscosity.

Troubleshooting Steps:

  • Monitor the pH of your formulation throughout its shelf life.

  • If a pH shift is observed, consider using a more robust buffering system.

  • Minimize the concentration of free electrolytes in your formulation. If an API is a salt, consider strategies to reduce its ionic interaction with the Carbomer.

  • For light-sensitive formulations, use opaque or UV-protective packaging. The addition of a UV absorber to the formulation can also be beneficial.

  • Conduct stability studies at various temperatures to understand the thermal stability of your formulation.

  • Optimize your manufacturing process to avoid excessive shear after the neutralization step.

2. My this compound gel is showing signs of precipitation or forming clumps. What is the cause?

Precipitation or the formation of agglomerates in a this compound gel can occur due to:

  • Incomplete Hydration: Carbomer powder must be properly dispersed and hydrated to form a uniform gel. If the powder is added too quickly or without sufficient agitation, it can form clumps that are difficult to hydrate (B1144303), leading to visible particles in the final formulation.[7]

  • Incompatible Excipients: Certain cationic polymers, high concentrations of some preservatives, and active ingredients can interact with the anionic this compound, leading to the formation of insoluble complexes that precipitate out of the gel.

  • Presence of Metal Ions: Trace amounts of metal ions, particularly iron, can catalyze the degradation of Carbomer, which may manifest as a loss of clarity and potential precipitation.[8]

Troubleshooting Steps:

  • Ensure a slow and controlled addition of this compound powder into the vortex of a well-agitated aqueous phase to promote proper dispersion.

  • Consider preparing a stock dispersion of this compound and allowing it to hydrate fully before adding other components.

  • Review the compatibility of all excipients with this compound. If an incompatibility is suspected, consider alternative excipients or adjust the formulation's pH to minimize interaction.

  • The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester metal ions and prevent them from interacting with the Carbomer.

3. Why does my this compound gel exhibit syneresis (weeping)?

Syneresis, the expulsion of the liquid phase from a gel, can occur over time and is often related to changes in the polymer network structure.

  • Excessive Electrolytes: As mentioned, electrolytes can disrupt the hydration of the Carbomer network, causing it to shrink and expel water.[9]

  • Changes in Polymer Conformation: Over time, the polymer chains may rearrange into a more thermodynamically stable, but less swollen, state, leading to the release of the entrapped liquid. This can be influenced by temperature fluctuations.

Troubleshooting Steps:

  • Carefully control the ionic strength of your formulation.

  • Optimize the concentration of this compound; sometimes a slightly higher concentration can improve the long-term stability of the gel network.

  • Investigate the effect of adding other polymers or hydrocolloids that may help to stabilize the gel structure and prevent syneresis.

Data Presentation

The following tables summarize the impact of various factors on the stability of this compound formulations.

Table 1: Effect of Temperature on the Viscosity of Ketoconazole (B1673606) Microemulsions Thickened with this compound (0.15% and 0.25%) over 8 Weeks.

TemperatureTime (Weeks)Viscosity (cps) - 0.15% this compoundViscosity (cps) - 0.25% this compound
4°C04,36446,197
24,52147,832
44,68949,561
64,81250,918
84,95552,433
Room Temp (25-30°C)04,36446,197
24,28845,311
44,19744,315
64,11243,418
84,02542,501
40°C04,36446,197
24,10143,298
43,85540,701
63,62138,229
83,39835,876

Data adapted from a study on ketoconazole microemulsions.[5][6]

Table 2: Percentage Change in Viscosity of Carbomer-based Hydroalcoholic Gels over 30 Days.

Gel SystemApproximate Viscosity Change over 30 Days
Water-based~7% decrease
Ethanol-based~12% decrease
Isopropyl Alcohol-based~77% increase

Data adapted from a study on the rheological stability of Carbomer gels.[1][2]

Experimental Protocols

1. Protocol for Accelerated Stability Testing of this compound Gels

This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements.

Objective: To evaluate the long-term stability of a this compound gel formulation under accelerated conditions.

Materials:

  • This compound gel formulation

  • Appropriate container closure systems (the same as the intended final packaging)

  • Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Viscometer (e.g., Brookfield viscometer with appropriate spindle)

  • pH meter

  • Light cabinet for photostability testing (as per ICH Q1B guidelines)

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the this compound gel and package it in the intended container closure system.

  • Initial Analysis (Time 0): At the beginning of the study, perform a complete analysis of the gel, including:

    • Appearance (color, clarity, presence of particles)

    • pH

    • Viscosity

    • Assay of the active ingredient and any critical excipients

    • Microbial limits

  • Storage Conditions: Place the samples in the stability chambers at the selected accelerated conditions. A common condition is 40°C / 75% RH. For photostability, expose the samples to a light source as described in ICH Q1B guidelines. Include control samples stored at a long-term storage condition (e.g., 25°C / 60% RH) and protected from light.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 2, 3, and 6 months for an accelerated study).

  • Analysis at Each Time Point: At each time point, repeat the full analysis as performed at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a greater than 5% change in assay from its initial value, or any significant change in appearance, pH, or viscosity.

2. Protocol for Viscosity Measurement of this compound Gels

Objective: To consistently and accurately measure the viscosity of a this compound gel.

Materials:

  • This compound gel sample

  • Rotational viscometer (e.g., Brookfield DV-II+ Pro) with an appropriate spindle (e.g., T-bar spindle for high viscosity gels)

  • Helipath stand (recommended for non-flowing gels to prevent "channeling")

  • Temperature-controlled water bath

  • Beaker or sample container of appropriate size

Methodology:

  • Sample Equilibration: Allow the gel sample to equilibrate to the desired measurement temperature (e.g., 25°C) in the water bath for at least 30 minutes.

  • Viscometer Setup: Set up the viscometer with the chosen spindle and Helipath stand if necessary. Ensure the viscometer is level.

  • Spindle Immersion: Gently immerse the spindle into the center of the gel sample, avoiding the introduction of air bubbles. The spindle should be immersed to the marked level.

  • Measurement:

    • Start the viscometer at a specified rotational speed (e.g., 10 rpm).

    • If using a Helipath, activate it to slowly lower the rotating spindle through the gel.

    • Allow the reading to stabilize before recording the viscosity value (typically after 30-60 seconds).

    • Take multiple readings at different locations within the sample to ensure reproducibility.

  • Data Reporting: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s), along with the viscometer model, spindle, rotational speed, and temperature.

Visualizations

Signaling Pathways and Experimental Workflows

UV_Degradation_Pathway UV_Light UV Light (Photon Energy) Carbomer_Polymer This compound Polymer Chain (Polyacrylic Acid) UV_Light->Carbomer_Polymer Absorption Excited_State Excited State Polymer Carbomer_Polymer->Excited_State Chain_Scission Chain Scission (Polymer Backbone Cleavage) Excited_State->Chain_Scission Degradation Reduced_MW Reduced Molecular Weight Polymer Fragments Chain_Scission->Reduced_MW Viscosity_Loss Loss of Viscosity & Gel Structure Reduced_MW->Viscosity_Loss

Caption: Conceptual pathway of this compound UV degradation.

Troubleshooting_Workflow Start Viscosity Loss Observed Check_pH Check pH of the Formulation Start->Check_pH pH_Shift pH Shift Detected? Check_pH->pH_Shift Adjust_pH Consider Reformulating with a Buffer pH_Shift->Adjust_pH Yes Check_Electrolytes Analyze for Electrolyte Contamination pH_Shift->Check_Electrolytes No Adjust_pH->Check_Electrolytes Electrolytes_Present Electrolytes Present? Check_Electrolytes->Electrolytes_Present Reformulate Reformulate to Minimize Ionic Species or Add Stabilizer Electrolytes_Present->Reformulate Yes Check_Storage Review Storage Conditions (Light & Temperature) Electrolytes_Present->Check_Storage No Reformulate->Check_Storage Improper_Storage Improper Storage? Check_Storage->Improper_Storage Change_Packaging Implement UV-protective Packaging & Control Temperature Improper_Storage->Change_Packaging Yes Stable Formulation Stable Improper_Storage->Stable No Change_Packaging->Stable

Caption: Troubleshooting workflow for viscosity loss in this compound gels.

References

Navigating the Scale-Up of Carbomer 941 Gels: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of scaling up Carbomer 941 gel manufacturing. From addressing common formulation challenges to providing detailed experimental protocols, this guide aims to ensure a seamless transition from laboratory-scale to larger production batches.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the scale-up of this compound gel manufacturing, offering practical solutions and preventative measures.

1. Powder Dispersion and Hydration

  • Q1: We are observing the formation of translucent, gelatinous particles, often called "fish-eyes," in our gel. What is the cause and how can we prevent this?

    A1: "Fish-eyes" or agglomerates are a common issue that arises from the incomplete hydration of the this compound powder.[1][2] This typically happens when the powder is added too quickly or without sufficient agitation, causing the outer layer of a powder clump to hydrate (B1144303) and form a gelled surface that prevents water from penetrating the interior.

    Troubleshooting & Prevention:

    • Slow and Controlled Addition: Disperse the this compound powder slowly and evenly onto the surface of the vortex of the dispersion medium (typically purified water) under continuous, moderate agitation.[3]

    • Pre-wetting: Consider pre-wetting the this compound powder with a non-solvent wetting agent like glycerin or propylene (B89431) glycol before adding it to the water. This can help to break down agglomerates.[4]

    • Sieving: Pass the this compound powder through a sieve before dispersion to break up any existing lumps.

    • High-Shear Mixing (Initial Phase): The use of a high-shear mixer during the initial dispersion phase can effectively break down agglomerates.[3] However, prolonged exposure to high shear after neutralization can damage the polymer network and reduce viscosity.[2][5]

  • Q2: Our this compound powder is creating a lot of dust during handling and addition, leading to potential respiratory issues and loss of material. How can we mitigate this?

    A2: this compound is a very fine, low-density powder, which makes it prone to becoming airborne.[2][6][7][8]

    Troubleshooting & Prevention:

    • Engineering Controls: Use a dust extraction hood or a contained powder handling system.

    • Slow Addition: Add the powder slowly and close to the surface of the liquid to minimize dusting.

    • Granular Grades: Where possible, consider using granular grades of Carbomer which are less prone to dusting.[9]

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including respiratory protection, to avoid inhalation.[6][7][8]

2. Mixing and Viscosity

  • Q3: We are experiencing inconsistent viscosity between our lab-scale and pilot-scale batches. What factors could be contributing to this?

    A3: Inconsistent viscosity during scale-up is a frequent challenge and can be attributed to several factors related to mixing dynamics and equipment differences.[10][11]

    Troubleshooting & Prevention:

    • Mixing Speed and Time: The tip speed of the mixer impeller is a critical parameter. As you scale up, simply using the same RPM will result in a much higher tip speed and shear rate, potentially damaging the polymer. It's crucial to maintain a similar tip speed or shear environment.[10]

    • Impeller Type and Geometry: The type of impeller (e.g., propeller, turbine, anchor) and its position within the vessel significantly impact flow patterns and shear distribution. Ensure geometric similarity between the lab and production-scale vessels and mixers where possible.[12]

    • Order of Addition: Maintain the same order of addition for all ingredients at all scales.

    • Quality by Design (QbD): Employ a QbD approach to identify critical process parameters (CPPs) like mixing speed and time and their impact on critical quality attributes (CQAs) like viscosity.[13][14]

  • Q4: After neutralization, the viscosity of our gel is lower than expected. What could be the cause?

    A4: A lower-than-expected viscosity post-neutralization can be due to polymer degradation or improper neutralization.

    Troubleshooting & Prevention:

    • Excessive Shear: High shear mixing after the polymer is neutralized and swollen can break the polymer network, leading to a permanent loss of viscosity.[2][5] Use low-shear mixing, such as a paddle or anchor stirrer, after neutralization.[10]

    • Incomplete Neutralization: Ensure the neutralizing agent is added slowly and with adequate mixing to achieve a uniform pH throughout the batch. The target pH for maximum viscosity is typically between 6.0 and 8.0.[15][16][17]

    • Electrolyte Presence: The presence of electrolytes can reduce the viscosity of Carbomer gels.[9][18] If your formulation contains active pharmaceutical ingredients (APIs) or other excipients that are salts, you may need to increase the concentration of this compound.

3. Air Entrapment

  • Q5: Our final gel has a cloudy appearance and contains a significant number of air bubbles. How can we prevent and remove entrapped air?

    A5: Air entrapment is a common problem, especially with the vigorous mixing often required for initial powder dispersion.[2][19] The entrapped air is difficult to remove due to the high viscosity of the gel.[2]

    Troubleshooting & Prevention:

    • Mixing Technique: Avoid creating a deep vortex during mixing, as this can draw air into the batch. Position the mixer shaft and impeller off-center or use a vessel with baffles.

    • Low-Speed Mixing Post-Neutralization: Once the gel has thickened, use slow-speed mixing to prevent further air incorporation.[1]

    • Deaeration: The most effective method for removing entrapped air is deaeration under vacuum.[20][21][22] This can be done in a vacuum-rated vessel.

    • Sonication: For smaller scale batches, ultrasonication can be used to help coalesce and remove air bubbles.[23]

Quantitative Data Summary

The following table summarizes key parameters for this compound.

ParameterValueReference
Typical Viscosity (0.5% neutralized aqueous dispersion) 4,000 - 11,000 mPa·s[24]
Primary Particle Size ~0.2 µm[25][26]
Agglomerated Particle Size 2 - 7 µm[9][25]
Optimal pH for Maximum Viscosity 6.0 - 8.0[15][16][17]
Recommended Use Level 0.1 - 0.6 wt%[27]

Experimental Protocols

Protocol 1: Lab-Scale (1 kg) this compound Gel Preparation

  • Dispersion:

    • Add 989 g of purified water to a 2 L beaker equipped with an overhead propeller stirrer.

    • Begin stirring at a moderate speed (e.g., 300-500 RPM) to create a vortex.

    • Slowly and evenly sift 5 g of this compound powder onto the surface of the vortex. Avoid dumping the powder in one spot.

    • Continue mixing for 30-60 minutes, or until the powder is fully dispersed and hydrated, and no "fish-eyes" are visible.

  • Neutralization:

    • In a separate container, prepare a 10% w/w solution of the chosen neutralizing agent (e.g., triethanolamine (B1662121) or sodium hydroxide).

    • Reduce the mixing speed to low (e.g., 100-150 RPM).

    • Slowly add the neutralizing agent dropwise to the Carbomer dispersion until the target pH (e.g., 6.5-7.5) is reached. The gel will thicken significantly.

    • Continue gentle mixing for another 15-20 minutes to ensure homogeneity.

  • Deaeration (Optional):

    • Place the beaker in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles.

Protocol 2: Pilot-Scale (50 kg) this compound Gel Manufacturing

  • Dispersion:

    • Charge 49.45 kg of purified water into a suitably sized, jacketed manufacturing vessel equipped with a variable-speed agitator (e.g., a combination of a turbine and an anchor stirrer).

    • Start the turbine agitator at a speed that creates a good vortex without excessive splashing.

    • Using a powder induction system or by carefully adding from a container with a dust extraction hood, introduce 0.25 kg of this compound powder into the vortex.

    • Continue mixing until the powder is fully hydrated. This may take longer than at the lab scale; allow for 1-2 hours.

  • Neutralization:

    • Prepare a diluted solution of the neutralizing agent.

    • Stop the turbine mixer and start the anchor stirrer at a low speed.

    • Slowly pump the neutralizing agent solution into the vessel. Monitor the pH of the batch closely.

    • Once the target pH is reached, continue slow mixing for at least 30 minutes to ensure uniformity.

  • Deaeration:

    • If the vessel is vacuum-rated, apply a vacuum to deaerate the gel. This may take several hours.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion Phase cluster_neutralization Neutralization Phase cluster_final Final Steps weigh Weigh Raw Materials sieve Sieve this compound weigh->sieve add_carbomer Slowly Add this compound sieve->add_carbomer add_water Charge Water to Vessel start_mixing Start Agitator (Create Vortex) add_water->start_mixing start_mixing->add_carbomer hydrate Allow for Hydration add_carbomer->hydrate reduce_mixing Reduce Mixing Speed hydrate->reduce_mixing add_neutralizer Add Neutralizing Agent reduce_mixing->add_neutralizer check_ph Monitor pH add_neutralizer->check_ph homogenize Gentle Homogenization check_ph->homogenize deaerate Deaerate under Vacuum homogenize->deaerate qc_testing QC Testing (Viscosity, pH) deaerate->qc_testing filling Filling and Packaging qc_testing->filling troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Viscosity cause1 Excessive Shear Post-Neutralization issue->cause1 cause2 Incomplete Neutralization issue->cause2 cause3 Electrolyte Contamination issue->cause3 cause4 Incorrect Carbomer Concentration issue->cause4 sol1 Use Low Shear Mixing cause1->sol1 sol2 Ensure Uniform pH cause2->sol2 sol3 Review Formulation for Salts cause3->sol3 sol4 Verify Weighing and Addition cause4->sol4

References

How to avoid viscosity loss in Carbomer 941 gels during mixing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbomer 941. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the preparation of this compound gels, with a specific focus on preventing viscosity loss during mixing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of viscosity loss in this compound gels?

Viscosity loss in this compound gels typically stems from three main factors: mechanical degradation from excessive shear, ionic interference from electrolytes, and improper pH levels. High-shear mixing, especially after the gel has been neutralized, can permanently break the polymer chains, reducing the gel's thickening capability.[1][2] The introduction of electrolytes, particularly divalent cations like Ca²⁺, can shield the negative charges on the polymer backbone, causing the chains to coil and the gel network to collapse.[3] Finally, the viscosity of a Carbomer gel is highly pH-dependent, and values outside the optimal range of 6-10 will result in significantly lower viscosity.[4][5]

Q2: How does high-shear mixing lead to a permanent loss of viscosity?

Carbomer polymers build viscosity by uncoiling and swelling into a three-dimensional network upon neutralization.[6] High-shear forces, such as those from a homogenizer, can physically cleave these long, hydrated polymer chains.[1] This mechanical degradation is irreversible and results in a permanent reduction in the gel's viscosity and structural integrity.[1] Some studies have shown that high shear can lead to viscosity losses as high as 50%.[1] It is crucial to use low-shear mixing, like a paddle or anchor stirrer, especially after the neutralizer has been added.[2][7]

Q3: My gel's viscosity dropped significantly after I added an active pharmaceutical ingredient (API) or other excipients. Why?

This issue is often caused by the presence of electrolytes (salts).[8] If your API is a salt, or if other excipients contain ions, they can interfere with the Carbomer network. Cations are attracted to the negatively charged carboxyl groups on the neutralized polymer backbone.[3] This attraction shields the electrostatic repulsion that keeps the polymer chains extended, causing them to contract and leading to a decrease in viscosity.[3][4] Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) are significantly more detrimental to viscosity than monovalent cations (e.g., Na⁺, K⁺).[3]

Q4: What is the correct way to disperse and hydrate (B1144303) this compound powder to avoid clumps?

Proper dispersion is critical to achieving maximum viscosity. Carbomer powder should be sifted slowly and carefully onto the surface of the vortex of the liquid (typically deionized water) under controlled, moderate agitation.[9] Adding the powder too quickly or adding the liquid to the powder can lead to the formation of agglomerates, or "fish eyes," where the outer layer of a powder clump hydrates and gels, preventing water from penetrating the core.[10][11] An alternative method is to allow the Carbomer to hydrate without any agitation by letting it sit in water for an extended period (e.g., overnight), after which it can be gently stirred to form a uniform dispersion before neutralization.[12][13]

Q5: What is the optimal pH for achieving maximum viscosity with this compound?

Carbomer gels achieve their maximum viscosity when the polymer is fully neutralized, which typically occurs within a pH range of 6.0 to 10.0.[4] Unneutralized dispersions have a pH of approximately 3.[4] As a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added, the acidic carboxyl groups become ionized, causing the polymer to uncoil and thicken the solution.[12] Viscosity is significantly reduced at pH values below 3 or above 12.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Final Viscosity Excessive Shear: Mixing at high speed (e.g., with a homogenizer) after neutralization.[1][7]Use a low-speed paddle or anchor stirrer for mixing, especially after adding the neutralizer. Keep RPMs low (e.g., < 300 RPM) once the gel is formed.[7]
Presence of Electrolytes: Addition of salts, certain APIs, or use of tap water.[3][8]Use deionized water for gel preparation. If an electrolyte must be included, consider using a Carbomer grade with higher electrolyte tolerance, such as Carbopol® Ultrez™ 30.[4] Add electrolytes before the Carbomer if possible to improve dispersion.[4]
Incorrect pH: pH is outside the optimal 6.0-10.0 range.[5]Carefully monitor and adjust the pH using a suitable neutralizing agent (e.g., NaOH, TEA). Add the neutralizer slowly while mixing gently.
Gel Contains Lumps or "Fish Eyes" Improper Dispersion: Carbomer powder was added too quickly or without sufficient agitation.[10][14]Sift the powder slowly into a vortex created by moderate stirring. Avoid dumping the powder all at once.[9]
Premature Neutralization: Neutralizer was present in the water before the Carbomer was fully hydrated.Ensure the Carbomer is fully dispersed and hydrated before beginning neutralization. A common method is to allow the dispersion to stand for several hours or overnight.[13]
Gel is Cloudy or Has Air Bubbles Air Entrapment: Vigorous mixing or vortex formation drew air into the gel.[14][15]Use a broad, paddle-like stirrer and keep it fully submerged to avoid creating a vortex.[5] Mix at a slow speed. If bubbles are present, they can be removed by letting the gel stand or by applying a vacuum.[13]

Data Presentation

Table 1: Impact of Mixing Shear on Final Gel Viscosity

This table illustrates the potential viscosity loss when a neutralized Carbomer gel is subjected to different levels of shear. Data is representative based on findings that high shear can significantly reduce viscosity.[2]

Carbomer SystemMixing Method (Post-Neutralization)Representative Viscosity (mPa·s)Permanent Viscosity Loss
0.5% this compound GelLow Shear (Paddle Mixer, 10 min)8,5000% (Baseline)
0.5% this compound GelHigh Shear (Homogenizer, 5 min)4,250~50%
Table 2: Effect of Electrolytes on this compound Viscosity

This table summarizes the qualitative impact of different types of electrolytes on the viscosity of a fully formed this compound gel.

Electrolyte AddedCation TypeConcentrationEffect on ViscosityMechanism
Sodium Chloride (NaCl)Monovalent (Na⁺)0.1%Minor ReductionCharge shielding reduces polymer repulsion.[3][4]
Calcium Chloride (CaCl₂)Divalent (Ca²⁺)0.1%Significant ReductionDivalent ions are more effective at charge shielding and can act as coagulants, causing the polymer network to collapse.[3]

Mandatory Visualizations

G cluster_start Initial State cluster_process Gel Formation Process cluster_end Final State A Dry this compound Powder (Tightly Coiled Polymer Chains) B 1. Dispersion in Water A->B Add to water with gentle mixing C 2. Hydration (Chains begin to uncoil) B->C Allow time to swell D 3. Neutralization (add base, pH 6-10) (Carboxyl groups ionize) C->D Slow addition of neutralizing agent E Thickened Gel (Uncoiled, swollen polymer chains form a 3D network via electrostatic repulsion) D->E Viscosity increases dramatically G start Low Viscosity Observed ph_check Is pH between 6.0 and 10.0? start->ph_check shear_check Was low-shear mixing used post-neutralization? ph_check->shear_check Yes ph_sol Adjust pH using a suitable neutralizer (e.g., NaOH, TEA) ph_check->ph_sol No ion_check Are electrolytes (salts) present in the formulation? shear_check->ion_check Yes shear_sol Use low RPM paddle/anchor mixer. Avoid homogenization after gelling. shear_check->shear_sol No dispersion_check Was the powder fully dispersed before neutralization? ion_check->dispersion_check No ion_sol Use deionized water. Quantify ion load from other excipients. ion_check->ion_sol Yes dispersion_sol Refine dispersion technique: sift powder slowly, allow adequate hydration time. dispersion_check->dispersion_sol No end_node Viscosity Optimized dispersion_check->end_node Yes ph_sol->end_node shear_sol->end_node ion_sol->end_node dispersion_sol->end_node

References

Validation & Comparative

A Comparative Guide to Xanthan Gum and Carbomer 941 as Thickeners in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical drug delivery systems, the choice of a thickening agent is paramount to achieving the desired rheological properties, stability, and sensory characteristics of the final product. This guide provides an objective comparison of two commonly used thickeners: Xanthan gum, a natural polysaccharide, and Carbomer 941, a synthetic polyacrylate polymer. The following sections present a detailed analysis of their performance based on experimental data, along with comprehensive protocols for key evaluation methods.

General Characteristics

FeatureXanthan GumThis compound
Origin Natural, produced by fermentation of Xanthomonas campestris.[1]Synthetic, a cross-linked polymer of acrylic acid.
Appearance Cream or white-colored, odorless, free-flowing powder.White, fluffy powder.
Mechanism of Thickening Forms a complex network of loosely bound, stiff polymer chains in solution.Swells in water upon neutralization of its acidic groups, leading to a three-dimensional network.[2][3]

Rheological Properties: A Quantitative Comparison

The rheological behavior of a topical formulation dictates its handling, application, and even its therapeutic efficacy. Both Xanthan gum and this compound are known for their shear-thinning properties, which allow for easy application with a decrease in viscosity under shear (e.g., rubbing onto the skin) and a return to higher viscosity at rest to ensure the product remains in place.[1]

While direct comparative studies between Xanthan gum and this compound are limited, the following tables summarize typical viscosity data and rheological parameters based on available literature for each polymer individually and for similar Carbomer grades (e.g., Carbomer 940) in combination with Xanthan gum.

Table 1: Viscosity of Aqueous Solutions at 25°C

Concentration (% w/v)Xanthan Gum Viscosity (cP)Carbomer 940 Viscosity (cP) in Oral Gel (at 50 rpm)[4]
0.5~400 - 12002056 ± 10.5
1.0~1200 - 16004125 ± 15.2
1.5-6247 ± 20.8
2.0-8341 ± 25.6

Note: Viscosity of Carbomer polymers is highly dependent on pH and the neutralizing agent used. The data for Carbomer 940 is from an oral gel formulation and serves as a reference.

Table 2: Rheological Parameters of Oral Gels Containing Xanthan Gum and Carbomer 940 [4]

Formulation CodePolymer Concentration (%)Viscosity at 50 rpm (cP)Spreadability (cm)Extrudability (%)
F11% Carbopol 9404125 ± 15.26.8 ± 0.195.2 ± 1.2
F21.5% Carbopol 9406247 ± 20.85.9 ± 0.292.8 ± 1.5
F30.5% Carbopol 940 + 0.2% Xanthan Gum2890 ± 12.57.2 ± 0.196.5 ± 1.1
F41% Carbopol 940 + 0.2% Xanthan Gum5120 ± 18.66.5 ± 0.294.1 ± 1.3
F51.5% Carbopol 940 + 0.2% Xanthan Gum7345 ± 22.45.6 ± 0.191.5 ± 1.6
F62% Carbopol 940 + 0.2% Xanthan Gum9480 ± 28.95.1 ± 0.389.2 ± 1.8
F71% Carbopol 940 + 0.6% Xanthan Gum6250 ± 20.16.1 ± 0.293.3 ± 1.4
F81.5% Carbopol 940 + 0.6% Xanthan Gum8530 ± 25.75.3 ± 0.190.7 ± 1.7

Key Performance Characteristics

pH Sensitivity:

  • Xanthan Gum: Exhibits exceptional stability over a wide pH range, typically from 3 to 11, maintaining its viscosity.[1]

  • This compound: Is pH-sensitive. It requires neutralization to a pH of approximately 5.0-9.0 to achieve maximum viscosity.[3] Carbomers can lose viscosity in highly acidic or alkaline environments.[1]

Salt Tolerance:

  • Xanthan Gum: Generally shows good tolerance to the presence of salts.[5]

  • This compound: The viscosity of Carbomer gels can be significantly reduced in the presence of electrolytes (salts) due to the shielding of the ionic charges on the polymer backbone, which leads to a collapse of the polymer network.

Clarity:

  • Xanthan Gum: Typically produces translucent to opaque gels.

  • This compound: Is known for producing crystal-clear gels, making it a preferred choice for formulations where aesthetics are critical.

Sensory Profile:

  • Xanthan Gum: Can sometimes impart a "stringy" or slightly tacky feel, especially at higher concentrations.[6]

  • This compound: Generally provides a smoother, more elegant skin feel.[6] However, the sensory properties can be influenced by the choice of neutralizing agent.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of thickener performance. The following are standard protocols for key experiments.

Viscosity Measurement (Using a Rotational Viscometer)

This protocol outlines the measurement of apparent viscosity at different shear rates.

ViscosityMeasurement cluster_prep Sample Preparation cluster_measurement Viscometer Setup & Measurement cluster_analysis Data Analysis Prep1 Prepare gel formulations with varying concentrations of thickener. Prep2 Allow gels to hydrate (B1144303) for 24 hours at room temperature. Prep1->Prep2 Setup1 Calibrate the rotational viscometer (e.g., Brookfield) with a standard fluid. Prep2->Setup1 Setup2 Select an appropriate spindle and rotational speed. Setup1->Setup2 Measure1 Place a defined volume of the gel in a beaker. Setup2->Measure1 Measure2 Immerse the spindle into the center of the sample. Measure1->Measure2 Measure3 Allow the reading to stabilize and record the viscosity (cP) and torque (%). Measure2->Measure3 Measure4 Repeat measurements at different rotational speeds to assess shear-dependent viscosity. Measure3->Measure4 Analysis1 Plot viscosity (cP) versus shear rate (rpm). Measure4->Analysis1 Analysis2 Compare the viscosity profiles of different formulations. Analysis1->Analysis2

Figure 1. Workflow for Viscosity Measurement.
Rheological Evaluation (Using a Rheometer)

This protocol provides a more comprehensive analysis of the viscoelastic properties of the formulations.

RheologicalEvaluation cluster_tests Rheological Tests cluster_params Parameters Measured Start Prepare Gel Sample Test1 Oscillation Frequency Sweep Start->Test1 Test2 Oscillation Amplitude Sweep Test1->Test2 Param1 Storage Modulus (G') Loss Modulus (G'') Test1->Param1 Test3 Flow Curve (Shear Rate Ramp) Test2->Test3 Param2 Linear Viscoelastic Region (LVER) Yield Stress Test2->Param2 Param3 Viscosity vs. Shear Rate Shear-Thinning Behavior Test3->Param3 Analysis Data Analysis & Comparison Param1->Analysis Param2->Analysis Param3->Analysis

Figure 2. Comprehensive Rheological Evaluation Workflow.
Stability Testing

This protocol assesses the physical stability of the topical formulations under accelerated conditions.

StabilityTesting cluster_setup Test Setup cluster_evaluation Evaluation at Time Points (0, 1, 3, 6 months) cluster_analysis Data Analysis Setup1 Prepare formulations and package in final containers. Setup2 Store samples under different conditions: - 4°C - 25°C/60% RH - 40°C/75% RH Setup1->Setup2 Eval1 Visual Assessment: - Color, odor, phase separation Setup2->Eval1 Eval2 pH Measurement Eval1->Eval2 Eval3 Viscosity Measurement Eval2->Eval3 Eval4 Microscopic Examination: - Droplet size and distribution (for emulsions) Eval3->Eval4 Analysis1 Compare changes in parameters over time and across conditions. Eval4->Analysis1 Analysis2 Determine shelf-life and stability profile. Analysis1->Analysis2

Figure 3. Accelerated Stability Testing Protocol.

Logical Relationship: Thickener Selection Criteria

The choice between Xanthan gum and this compound depends on a variety of formulation requirements.

ThickenerSelection cluster_criteria Selection Criteria Requirement Formulation Requirement Clarity High Clarity Needed? Requirement->Clarity pH Wide pH Range? Requirement->pH Salt High Salt Content? Requirement->Salt Origin Natural Origin Preferred? Requirement->Origin Xanthan Choose Xanthan Gum Clarity->Xanthan No Carbomer Choose this compound Clarity->Carbomer Yes pH->Xanthan Yes pH->Carbomer No Salt->Xanthan Yes Salt->Carbomer No Origin->Xanthan Yes Origin->Carbomer No

Figure 4. Decision tree for thickener selection.

Conclusion

Both Xanthan gum and this compound are highly effective thickeners for topical formulations, each with a distinct set of properties. Xanthan gum offers the advantage of being a natural polymer with excellent stability across a wide range of pH and salt concentrations.[1] It is well-suited for formulations where a natural positioning is desired and for systems that are challenging to stabilize. This compound, on the other hand, excels in producing crystal-clear gels with a smooth, elegant skin feel, making it ideal for aesthetically driven products.[6] However, its performance is more sensitive to pH and the presence of electrolytes.[1] The choice between these two thickeners should be guided by the specific requirements of the formulation, including the desired rheological profile, stability needs, and sensory attributes. In some cases, a combination of both polymers may be beneficial to leverage their synergistic properties.

References

A Comparative Analysis of the Bioadhesive Strength of Carbomer 941 and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug delivery, the bioadhesive strength of a polymer is a critical parameter that dictates the residence time of a dosage form at a specific biological site, thereby influencing drug absorption and therapeutic efficacy. This guide provides a comparative analysis of the bioadhesive properties of Carbomer 941, a high molecular weight polymer of acrylic acid, against other commonly used polymers in pharmaceutical formulations. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of appropriate bioadhesive agents.

Understanding Bioadhesion

Bioadhesion is the phenomenon where a natural or synthetic polymer adheres to a biological surface. When the adhesion is to a mucosal layer, it is termed mucoadhesion. This property is primarily governed by factors such as the polymer's molecular weight, chain flexibility, hydration capacity, and the density of active functional groups that can form bonds with the biological substrate. Carbomers, including this compound, are known for their excellent bioadhesive properties due to the presence of numerous carboxylic acid groups which can form hydrogen bonds with the mucin present in the mucosal layer.[1]

Quantitative Comparison of Bioadhesive Strength

Direct comparative studies that include this compound alongside a wide range of other polymers under identical experimental conditions are limited in publicly available literature. However, a seminal study by Wong et al. (1999) provides a robust comparison of various polymers, including different grades of Carbopol (Carbomer), which can serve as a strong proxy for understanding the relative performance of this compound. The study utilized a texture analyzer to measure the bioadhesive strength against a chicken pouch as a model biological tissue. The key parameters measured were the peak detachment force (the maximum force required to separate the polymer from the tissue) and the work of adhesion (the total energy required for detachment).

Below is a summary of the bioadhesive strengths of various polymers, adapted from the findings of Wong et al. (1999). It is important to note that while this compound is not explicitly listed, the data for Carbopol® 934P and Carbopol® 974P, which are also high molecular weight polyacrylic acid polymers, provide a strong indication of the performance expected from the Carbomer family. Generally, Carbopols exhibit superior bioadhesive strength compared to other polymer classes.[2]

PolymerGradePeak Detachment Force (N)Work of Adhesion (N·mm)
Carbopol® 974P1.8 ± 0.21.5 ± 0.2
934P1.6 ± 0.11.3 ± 0.1
Polycarbophil -1.5 ± 0.11.2 ± 0.1
Gelatin -1.2 ± 0.10.8 ± 0.1
Sodium Carboxymethyl Cellulose (SCMC) Cekol 100001.1 ± 0.10.7 ± 0.1
Cekol 7000.9 ± 0.10.5 ± 0.1
SCMC 4000.8 ± 0.10.4 ± 0.1
Hydroxypropylmethyl Cellulose (HPMC) Methocel K100M0.7 ± 0.10.3 ± 0.1
Methocel K15M0.6 ± 0.10.2 ± 0.1
Methocel K4M0.5 ± 0.10.2 ± 0.1
Xanthan Gum -1.0 ± 0.10.6 ± 0.1
Alginic Acid -0.4 ± 0.10.1 ± 0.0
Chitosan -0.3 ± 0.10.1 ± 0.0
Eudragit® RLPO0.3 ± 0.10.1 ± 0.0
RSPO0.2 ± 0.10.1 ± 0.0
Polyvinylpyrrolidone (PVP) K-300.5 ± 0.10.2 ± 0.1

Data is presented as mean ± standard deviation (n=10). Adapted from Wong et al., 1999.[2]

From this data, it is evident that the Carbopol polymers exhibit the highest bioadhesive strength, both in terms of the force required for detachment and the total work of adhesion.[2] This is followed by other anionic polymers like Polycarbophil and, to a lesser extent, Sodium Carboxymethyl Cellulose. Non-ionic polymers such as HPMC and PVP generally show lower bioadhesive strength.

Experimental Protocols

A standardized and reproducible method for assessing bioadhesion is crucial for comparing the performance of different polymers. The in-vitro tensile test using a texture analyzer is a widely accepted method for this purpose.[3][4]

Key Experiment: In-Vitro Bioadhesion Measurement by Tensile Test

Objective: To quantify the bioadhesive strength of a polymer by measuring the force required to detach it from a model mucosal surface.

Apparatus:

  • Texture Analyzer (e.g., TA.XTplus) equipped with a cylindrical probe (typically 5-10 mm in diameter).[4][5]

  • A suitable biological substrate (e.g., excised porcine buccal mucosa, chicken pouch) or an artificial membrane.[2]

  • A means to maintain the temperature and hydration of the biological substrate (e.g., a temperature-controlled bath with simulated physiological fluid).[5]

Methodology:

  • Preparation of Polymer Sample: The polymer sample is compressed into a tablet of a standardized size and weight. The tablet is then attached to the cylindrical probe of the texture analyzer using a strong adhesive like cyanoacrylate or double-sided tape.[4]

  • Preparation of Biological Substrate: The biological tissue is carefully excised, cleaned, and mounted on a holder. The surface is kept moist with a physiological buffer (e.g., simulated saliva or gastric fluid).[3]

  • Measurement:

    • The probe with the attached polymer tablet is lowered towards the biological substrate at a pre-defined speed.

    • A specific contact force (e.g., 0.5 N) is applied for a set duration (e.g., 180 seconds) to allow for the formation of adhesive bonds.[2]

    • After the contact time, the probe is withdrawn at a constant speed (e.g., 1.0 mm/s).[2]

    • The force required to detach the tablet from the substrate is recorded as a function of distance.

  • Data Analysis:

    • Peak Detachment Force (Fmax): The maximum force recorded during the withdrawal of the probe.

    • Work of Adhesion (Wad): Calculated from the area under the force-distance curve, representing the total energy required to overcome the adhesive bonds.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical in-vitro bioadhesion test using a texture analyzer.

G cluster_prep Preparation Phase cluster_test Measurement Phase A Compress polymer into a tablet C Attach polymer tablet to texture analyzer probe A->C B Mount biological tissue on holder D Hydrate tissue with physiological buffer B->D E Lower probe to contact tissue F Apply constant contact force for a set time E->F G Withdraw probe at a constant speed F->G H Record force vs. distance data G->H I Calculate Peak Detachment Force (Fmax) H->I J Calculate Work of Adhesion (Wad) H->J

References

In Vitro-In Vivo Correlation (IVIVC) of Drugs Formulated with Carbomer 941: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro-in vivo correlation (IVIVC) of drugs formulated with Carbomer 941 and alternative polymers. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions in formulation development.

Executive Summary

This compound, a high molecular weight polymer of acrylic acid, is a versatile excipient frequently employed in controlled-release drug delivery systems, particularly in ophthalmic and topical formulations. Its ability to form high-viscosity gels at low concentrations makes it an attractive candidate for modifying drug release profiles. Establishing a predictive relationship between in vitro drug release and in vivo bioavailability, known as in vitro-in vivo correlation (IVIVC), is a critical step in the development of such formulations. A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, thereby accelerating drug development and ensuring product quality.

This guide explores the principles of IVIVC with a focus on this compound, presenting a comparative analysis with other commonly used polymers like Hydroxypropyl Methylcellulose (HPMC). Through a case study on ibuprofen (B1674241) formulations, we delve into the quantitative differences in drug release and their potential implications for in vivo performance.

Comparative Performance Analysis: Carbomer vs. HPMC

To illustrate the impact of polymer selection on drug release, this section presents a comparative analysis of ibuprofen formulated in a Carbomer 934 gel (a polymer closely related to this compound in the Carbopol family) and an HPMC gel.

Table 1: In Vitro Release of Ibuprofen from Topical Gel Formulations
Formulation PolymerDrugConcentration (% w/w)Cumulative Release at 6h (%)Release Rate Constant (k)
HPMCIbuprofen565.2 ± 2.10.45 mg/cm²/h
Carbopol 934®Ibuprofen548.7 ± 1.80.32 mg/cm²/h

Data compiled from a comparative study on in vitro ibuprofen release rates. The study demonstrated a statistically significant difference in the release rate between the HPMC and Carbopol 934® formulations (p<0.05)[1][2].

The data indicates that the HPMC-based gel exhibited a faster in vitro release of ibuprofen compared to the Carbopol 934® gel[1]. This difference can be attributed to the varying gel matrix structures and viscosities formed by the two polymers. HPMC typically forms a less viscous matrix that dissolves more readily, facilitating a quicker drug release[1]. In contrast, Carbopol polymers create a more viscous and robust gel structure, which can retard drug diffusion and result in a slower release profile[1].

Table 2: Pharmacokinetic Parameters of Ibuprofen Formulations in Rats
FormulationCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Relative Bioavailability (%)
Optimized Ibuprofen Gel2.5 ± 0.44.0 ± 1.025.6 ± 3.8228.8 (vs. Marketed Product 1)
Marketed Product 11.2 ± 0.26.0 ± 1.511.2 ± 2.1100
Marketed Product 21.5 ± 0.35.5 ± 1.214.1 ± 2.5181.0 (vs. Marketed Product 2)

Pharmacokinetic data from a study on transdermal ibuprofen gel formulations in rats[3]. The optimized formulation demonstrated significantly higher bioavailability compared to two marketed products[3].

While a direct IVIVC is not established in this specific comparative dataset, the in vitro release findings suggest that the faster release from the HPMC gel could potentially lead to a shorter Tmax and a higher Cmax in vivo, assuming all other factors are equal. The pharmacokinetic data for the optimized ibuprofen gel highlights the potential for enhanced bioavailability through formulation design[3].

Case Study: Bimatoprost (B1667075) Formulation with this compound for Ocular Delivery

A study on a novel bimatoprost nanoparticle-loaded pH-sensitive in-situ gel for glaucoma treatment utilized this compound as the gelling agent. This formulation was designed to be in a solution form at a pH of 5-6 and transform into a gel upon instillation into the eye (pH 7.4)[4].

Table 3: In Vitro and Ex Vivo Release of Bimatoprost from a this compound-based In-Situ Gel
FormulationIn Vitro Release at 12h (%)Ex Vivo Permeation at 12h (%)
Bimatoprost-SLN in this compound Gel75.2 ± 3.555.8 ± 2.9

Data from a study on a bimatoprost-loaded solid lipid nanoparticle (SLN) in-situ gel using this compound. The formulation showed prolonged drug release in both in vitro and ex vivo studies[4].

The sustained release profile observed in both in vitro and ex vivo settings underscores the ability of this compound to effectively control the release of bimatoprost, potentially leading to a prolonged therapeutic effect and improved patient compliance by reducing dosing frequency[4].

Experimental Protocols

In Vitro Drug Release Study (for Topical Gels)

This protocol is based on the methodology used for comparing ibuprofen release from HPMC and Carbopol gels[1][2].

  • Apparatus: Franz diffusion cell system.

  • Membrane: A synthetic membrane (e.g., cellulose (B213188) acetate) with a defined pore size is placed between the donor and receptor compartments.

  • Receptor Medium: Phosphate buffer saline (PBS) at pH 7.4 is used to simulate physiological pH. The medium is continuously stirred to maintain sink conditions.

  • Sample Application: A precise amount of the gel formulation (e.g., 1 gram) is applied uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis. The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.

  • Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against time. The release rate is calculated from the slope of the linear portion of the curve.

Ex Vivo Corneal Permeation Study (for Ophthalmic Formulations)

This protocol is based on methodologies for ex vivo corneal permeation studies[5][6].

  • Tissue Preparation: Freshly excised porcine or rabbit corneas are obtained from a local abattoir. The cornea is carefully dissected from the eyeball and mounted on a specialized diffusion cell (e.g., Franz cell), with the epithelial side facing the donor compartment.

  • Apparatus: A modified Franz diffusion cell is used. The receptor compartment is filled with a suitable buffer (e.g., BSS - Balanced Salt Solution) and maintained at 34°C to mimic the ocular surface temperature.

  • Formulation Application: The ophthalmic formulation (e.g., in-situ gel) is applied to the corneal surface in the donor compartment.

  • Sampling: Samples are collected from the receptor compartment at specific time points and the drug concentration is quantified.

  • Analysis: Drug concentration is determined using a validated analytical method (e.g., LC-MS/MS for high sensitivity).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study (for Topical Gels)

This protocol is based on a study evaluating the pharmacokinetics of a transdermal ibuprofen gel in rats[3].

  • Animal Model: Male Sprague-Dawley rats are used. The dorsal skin of the rats is shaved 24 hours before the experiment.

  • Formulation Administration: A defined dose of the ibuprofen gel is applied to the shaved area of the skin.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of ibuprofen in the plasma is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using non-compartmental analysis.

Visualizing Key Processes

Drug Release Mechanism from a Carbomer Matrix

Drug_Release_from_Carbomer_Matrix cluster_0 Aqueous Environment Hydration Hydration of Carbomer Matrix Swelling Swelling and Gel Formation Hydration->Swelling Diffusion Drug Diffusion through Gel Layer Swelling->Diffusion Release Drug Release Diffusion->Release Initial_State Dry Carbomer Matrix with Drug Initial_State->Hydration

Caption: Drug release from a Carbomer matrix involves hydration, swelling, and diffusion.

Workflow for Establishing a Level A IVIVC

Level_A_IVIVC_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Formulations Develop Formulations (e.g., Fast, Medium, Slow Release) Dissolution In Vitro Dissolution Testing Formulations->Dissolution InVitro_Profile Fraction of Drug Dissolved vs. Time Dissolution->InVitro_Profile Correlation Establish Point-to-Point Correlation (In Vitro vs. In Vivo) InVitro_Profile->Correlation PK_Study Pharmacokinetic Study in Subjects Plasma_Conc Plasma Concentration vs. Time PK_Study->Plasma_Conc Deconvolution Deconvolution to get In Vivo Absorption Plasma_Conc->Deconvolution InVivo_Profile Fraction of Drug Absorbed vs. Time Deconvolution->InVivo_Profile InVivo_Profile->Correlation

References

A Comparative Guide to Stability-Indicating Assay Development for a Drug in a Carbomer 941 Hydrogel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust stability-indicating assay methods (SIAMs) for the quantification of a hypothetical drug substance, "API-X," formulated in a Carbomer 941 hydrogel. The development of a validated SIAM is a critical regulatory requirement to ensure that the analytical method can accurately measure the drug substance in the presence of its degradation products, thus guaranteeing the safety and efficacy of the pharmaceutical product throughout its shelf life.

This document outlines the experimental protocols for two alternative analytical approaches: a conventional High-Performance Liquid Chromatography (HPLC) method and a more advanced Ultra-Performance Liquid Chromatography (UPLC) method. The guide presents supporting experimental data in clearly structured tables and includes detailed methodologies and visualizations to aid in the selection of the most appropriate analytical strategy for your drug development program.

Comparison of Analytical Methods

The choice between HPLC and UPLC for a stability-indicating assay depends on various factors, including the need for high throughput, sensitivity, and available instrumentation. Below is a comparative summary of the two methods developed for the analysis of API-X in a this compound hydrogel.

Table 1: Comparison of HPLC and UPLC Method Performance for API-X Assay

ParameterMethod A: HPLCMethod B: UPLC
Principle High-Performance Liquid ChromatographyUltra-Performance Liquid Chromatography
Particle Size of Stationary Phase 3-5 µm< 2 µm
Typical Operating Pressure 300-400 bar> 1000 bar
Analysis Run Time ~15 minutes~5 minutes
Resolution of API-X and Degradants Good (Resolution > 2.0)Excellent (Resolution > 3.0)
Solvent Consumption HigherSignificantly Lower
Throughput StandardHigh
Initial Instrument Cost ModerateHigh

Experimental Protocols

Preparation of Forced Degradation Samples

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[1][2] These studies expose the drug product to stress conditions to generate potential degradation products.

1.1. Hydrolytic Degradation (Acid and Base)

  • Accurately weigh 1.0 g of the this compound hydrogel containing API-X into a 50 mL volumetric flask.

  • For acid hydrolysis, add 10 mL of 0.1 M hydrochloric acid. For base hydrolysis, add 10 mL of 0.1 M sodium hydroxide.

  • Heat the solutions at 60°C for 48 hours.

  • After cooling to room temperature, neutralize the solutions (the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl).

  • Dilute to volume with the mobile phase diluent.

1.2. Oxidative Degradation

  • Accurately weigh 1.0 g of the hydrogel into a 50 mL volumetric flask.

  • Add 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for 48 hours.

  • Dilute to volume with the mobile phase diluent.

1.3. Thermal Degradation

  • Store a sample of the hydrogel in a temperature-controlled oven at 70°C for 7 days.

  • After the exposure period, allow the sample to cool to room temperature before proceeding with sample preparation for analysis.

1.4. Photolytic Degradation

  • Spread a thin layer of the hydrogel in a shallow, transparent dish.

  • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping the dish in aluminum foil.

Sample Preparation for Analysis

Due to the high viscosity of the this compound hydrogel, proper sample preparation is crucial for accurate and reproducible results.

  • Accurately weigh an amount of hydrogel equivalent to 10 mg of API-X into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) and sonicate for 30 minutes to dissolve the gel and extract the drug.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm PVDF syringe filter before injection into the chromatography system.

Chromatographic Conditions

Method A: HPLC

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate (B84403) buffer (pH 3.0) and acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

Method B: UPLC

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Gradient elution

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: 95% A to 5% A over 4 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Detection: UV at 275 nm

Data Presentation

The following tables summarize the validation data obtained for the two analytical methods, demonstrating their suitability for the intended purpose according to ICH guidelines.[3]

Table 2: System Suitability Results

ParameterMethod A: HPLCMethod B: UPLCAcceptance Criteria
Tailing Factor (API-X) 1.21.1≤ 2.0
Theoretical Plates (API-X) > 5000> 10000> 2000
Resolution (API-X and nearest degradant) 2.53.8> 2.0

Table 3: Method Validation Data

ParameterMethod A: HPLCMethod B: UPLC
Linearity Range (µg/mL) 10 - 1501 - 50
Correlation Coefficient (r²) 0.99950.9998
Accuracy (% Recovery) 99.2 - 101.5%99.8 - 101.2%
Precision (Repeatability, %RSD) 0.8%0.5%
Precision (Intermediate, %RSD) 1.2%0.9%
Limit of Detection (LOD, µg/mL) 0.50.05
Limit of Quantitation (LOQ, µg/mL) 1.50.15

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the development of a stability-indicating assay method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation drug_product Drug in Carbomer Hydrogel forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) drug_product->forced_degradation Stress Conditions extraction Drug Extraction from Hydrogel drug_product->extraction Unstressed Sample forced_degradation->extraction hplc_uplc HPLC / UPLC Analysis extraction->hplc_uplc Filtered Sample specificity Specificity hplc_uplc->specificity Peak Purity & Resolution linearity Linearity hplc_uplc->linearity accuracy Accuracy hplc_uplc->accuracy precision Precision hplc_uplc->precision robustness Robustness hplc_uplc->robustness

Caption: Experimental workflow for SIAM development and validation.

validation_parameters cluster_attributes Method Validation Attributes (ICH Q2(R1)) siam Stability-Indicating Assay Method (SIAM) specificity Specificity (Discrimination from degradants) siam->specificity linearity Linearity (Proportional response) siam->linearity accuracy Accuracy (Closeness to true value) siam->accuracy precision Precision (Repeatability) siam->precision lod_loq LOD & LOQ (Sensitivity) siam->lod_loq robustness Robustness (Reliability under variations) siam->robustness

References

Safety Operating Guide

Proper Disposal of Carbomer 941: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Carbomer 941, a high molecular weight polymer of acrylic acid, is a common ingredient in the pharmaceutical and cosmetic industries. While not classified as a hazardous material for transportation, its disposal requires adherence to specific procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures to mitigate risks such as dust explosion and slippery conditions when wet.

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear safety glasses or goggles, a lab coat, and a dust respirator.[2]To prevent eye irritation from particulates and inhalation of dust which can cause respiratory irritation.[1][3]
Dust Control Avoid conditions that create dust. Use wet sweeping compound or water to clean up spills.[3][4]Fine particles of this compound suspended in the air can form an explosive mixture in the presence of an ignition source.[4]
Spill Management For spills, pick up the free solid for recycling or disposal.[3][4] The material becomes slippery when wet.[1][3][4]To prevent slips and falls, and to contain the material effectively.
Ignition Source Control Keep away from heat, sparks, and open flames.[3][4] Ground and bond containers and transfer equipment to eliminate static electric sparks.[1][3]To prevent the ignition of dust clouds, which are a potential explosion hazard.[3]
Environmental Protection Prevent entry into sewers and waterways.[1][3][4] Inform the environmental manager of any major spillages.[3][4]This compound is not readily biodegradable and can be harmful to aquatic life in high concentrations.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local environmental regulations.[1][4][5] The following protocol provides a general framework for proper disposal.

  • Waste Characterization :

    • Although not always classified as hazardous, it is prudent to treat waste this compound as a chemical waste. One Safety Data Sheet (SDS) suggests that if discarded, it may be considered a hazardous waste under RCRA Regulation 40 CFR 261.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Waste Collection and Storage :

    • Collect solid this compound waste in a clearly labeled, sealed container.[3][4]

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal of Uncontaminated this compound :

    • For pure, uncontaminated this compound, disposal options may include recycling or landfilling in accordance with local regulations.

    • Do not dispose of solid this compound down the drain, as it can swell and cause blockages.

  • Disposal of Contaminated this compound and Packaging :

    • If this compound is contaminated with other hazardous chemicals, it must be disposed of as hazardous waste.

    • Contaminated packaging and empty containers should be treated as hazardous waste, as they may retain product residue.[4][5] Follow label warnings even after the container is emptied.[4]

    • Rinse contaminated clothing and equipment thoroughly before reuse.[6]

  • Final Disposal :

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.

    • Ensure all paperwork and labeling are completed in accordance with regulatory requirements.

Experimental Protocols Cited

The information presented in this guide is based on a review of multiple Safety Data Sheets (SDS) for this compound. These documents provide standardized safety and handling information and do not cite specific experimental protocols for disposal methods. The primary methodology is adherence to regulatory guidelines.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.

G This compound Disposal Decision Pathway start This compound for Disposal is_contaminated Is the this compound contaminated? start->is_contaminated uncontaminated Uncontaminated This compound is_contaminated->uncontaminated No contaminated Contaminated This compound is_contaminated->contaminated Yes collect_solid Collect solid waste in a clearly labeled container. uncontaminated->collect_solid treat_hazardous Treat as hazardous waste. Follow institutional EHS guidelines. contaminated->treat_hazardous store_properly Store in a cool, dry, well-ventilated area. collect_solid->store_properly treat_hazardous->store_properly licensed_disposal Arrange for disposal by a licensed waste management company. store_properly->licensed_disposal end Proper Disposal Complete licensed_disposal->end

Caption: Decision pathway for this compound disposal.

G This compound Spill Response Workflow spill This compound Spill Occurs ppe 1. Don appropriate PPE (goggles, respirator, lab coat) spill->ppe control_dust 2. Control dust generation (use wet sweeping compound) ppe->control_dust collect_spill 3. Sweep up solid material control_dust->collect_spill containerize 4. Place in a labeled container for chemical waste collect_spill->containerize clean_area 5. Wash spill area with detergent (Caution: slippery when wet) containerize->clean_area prevent_runoff 6. Prevent entry into sewers and waterways clean_area->prevent_runoff dispose 7. Dispose of container per disposal protocol prevent_runoff->dispose

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.